Technical Documentation Center

Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate
  • CAS: 1093114-85-2

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a 1,4-disubstituted imidazole ring with a reactive β-keto ester functionality, presents a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous structures to provide scientifically grounded insights for researchers.

Chemical Structure and Identification

Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate possesses a core structure featuring a five-membered imidazole ring, N-methylated at the 1-position and acylated at the 4-position with an ethyl 3-oxo-propanoate group.

IdentifierValueSource
IUPAC Name Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoateN/A
CAS Number 1093114-85-2[1]
Molecular Formula C9H12N2O3[1]
Molecular Weight 196.20 g/mol [1]
Canonical SMILES CCOC(=O)CC(=O)c1cn(C)cn1N/A
InChI Key InChI=1S/C9H12N2O3/c1-3-14-9(13)4-8(12)7-5-10-6-11(7)2/h5-6H,3-4H2,1-2H3N/A

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

N1 [label="N", pos="0,1!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="1,1.5!", fontsize=12, fontcolor="#202124"]; N3 [label="N", pos="1.5,0.5!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0.5,-0.5!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="-0.5,0!", fontsize=12, fontcolor="#202124"];

C_Me [label="CH3", pos="-1.5,0.5!", fontsize=12, fontcolor="#202124"];

C_acyl [label="C", pos="0.5,-1.5!", fontsize=12, fontcolor="#202124"]; O_acyl [label="O", pos="1.5,-2!", fontsize=12, fontcolor="#EA4335"]; CH2_keto [label="CH2", pos="-0.5,-2.5!", fontsize=12, fontcolor="#202124"]; C_ester [label="C", pos="-1.5,-3!", fontsize=12, fontcolor="#202124"]; O_ester1 [label="O", pos="-2.5,-2.5!", fontsize=12, fontcolor="#EA4335"]; O_ester2 [label="O", pos="-1.5,-4!", fontsize=12, fontcolor="#EA4335"]; CH2_ethyl [label="CH2", pos="-2.5,-4.5!", fontsize=12, fontcolor="#202124"]; CH3_ethyl [label="CH3", pos="-3.5,-4!", fontsize=12, fontcolor="#202124"];

N1 -- C2 [label="", len=1.5]; C2 -- N3 [label="", len=1.5]; N3 -- C4 [label="", len=1.5]; C4 -- C5 [label="", len=1.5]; C5 -- N1 [label="", len=1.5]; C5 -- C_Me [label="", len=1.5]; C4 -- C_acyl [label="", len=1.5]; C_acyl -- O_acyl [label="=", len=1.5]; C_acyl -- CH2_keto [label="", len=1.5]; CH2_keto -- C_ester [label="", len=1.5]; C_ester -- O_ester1 [label="=", len=1.5]; C_ester -- O_ester2 [label="", len=1.5]; O_ester2 -- CH2_ethyl [label="", len=1.5]; CH2_ethyl -- CH3_ethyl [label="", len=1.5]; }

Figure 1: Chemical structure of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate.

Physicochemical Properties (Predicted and Inferred)

PropertyPredicted/Inferred ValueRationale/Supporting Evidence
Physical State Likely a solid or high-boiling point liquid at room temperature.β-keto esters and imidazole derivatives with similar molecular weights are often solids or high-boiling liquids.
Melting Point Expected to be in the range of 50-150 °C.The presence of the polar imidazole ring and the keto-ester group would lead to significant intermolecular interactions, resulting in a relatively high melting point.
Boiling Point Predicted to be >300 °C at atmospheric pressure.The high polarity and potential for hydrogen bonding would contribute to a high boiling point. Decomposition may occur at higher temperatures.
Solubility Likely soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents.The ester and imidazole functionalities impart polarity. The N-methylation of the imidazole prevents it from acting as a hydrogen bond donor, which might slightly reduce water solubility compared to its N-H counterpart.
pKa The imidazole ring is weakly basic. The pKa of the conjugate acid is estimated to be around 6-7. The methylene protons between the carbonyl groups are weakly acidic, with an estimated pKa in the range of 10-12 in common organic solvents.The N-methylation at the 1-position makes the N-3 atom the site of protonation. The acidity of the α-protons is a characteristic feature of β-dicarbonyl compounds, allowing for the formation of a stable enolate.

Synthesis and Reactivity

Plausible Synthetic Route

A plausible and efficient synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate would likely involve the Claisen condensation of an activated 1-methyl-1H-imidazole-4-carboxylic acid derivative with ethyl acetate.

Figure 2: Proposed synthetic pathway for Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Methyl-1H-imidazole-4-carbonyl chloride

  • To a solution of 1-methyl-1H-imidazole-4-carboxylic acid in an inert solvent such as dichloromethane or toluene, add an excess of thionyl chloride (SOCl₂).

  • Reflux the mixture for 2-4 hours until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-methyl-1H-imidazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Claisen Condensation

  • To a cooled (0 °C) suspension of a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous ether solvent (e.g., THF, diethyl ether), slowly add a solution of ethyl acetate.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the ethyl acetate enolate.

  • Slowly add a solution of 1-methyl-1H-imidazole-4-carbonyl chloride in the same anhydrous solvent to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate.

Key Reactivity Insights

The reactivity of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is dictated by the interplay of the β-keto ester moiety and the imidazole ring.

  • Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this molecule will exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium will be solvent-dependent.

  • Acidity of α-Protons: The methylene protons situated between the two carbonyl groups are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a key intermediate for various C-C bond-forming reactions.

  • Nucleophilicity of the Imidazole Ring: The N-3 atom of the imidazole ring is nucleophilic and can participate in reactions such as alkylation or coordination to metal centers.

  • Electrophilicity of the Carbonyl Carbons: Both the ketone and ester carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the chemical structure and data from analogous compounds.

1H NMR Spectroscopy
  • Ethyl Group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (CH₂).

  • Methylene Group (α-protons): A singlet integrating to 2H around δ 3.5-4.0 ppm. The chemical shift will be influenced by the keto-enol equilibrium.

  • N-Methyl Group: A singlet integrating to 3H around δ 3.7-3.9 ppm.

  • Imidazole Ring Protons: Two singlets (or doublets with a small coupling constant) integrating to 1H each, expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the C2 position would likely be more downfield than the proton at the C5 position.

13C NMR Spectroscopy
  • Ethyl Group: Two signals around δ 14 ppm (CH₃) and δ 61 ppm (CH₂).

  • Methylene Carbon (α-carbon): A signal around δ 45-50 ppm.

  • N-Methyl Carbon: A signal around δ 33-35 ppm.

  • Carbonyl Carbons: Two signals in the downfield region, with the ketone carbonyl expected around δ 190-200 ppm and the ester carbonyl around δ 165-175 ppm.

  • Imidazole Ring Carbons: Three signals in the aromatic region, typically between δ 115-145 ppm. The C2 carbon is expected to be the most downfield.

Mass Spectrometry
  • Molecular Ion Peak (M+): Expected at m/z = 196.

  • Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of the entire ester group (-COOC₂H₅, m/z = 73), and cleavage of the acyl-imidazole bond.

Applications in Drug Development

The structural features of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate make it a valuable building block in medicinal chemistry.

  • Scaffold for Heterocycle Synthesis: The β-keto ester functionality is a versatile precursor for the synthesis of a wide range of heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, through condensation reactions with various binucleophiles.

  • Bioisosteric Replacement: The imidazole ring is a common bioisostere for other aromatic and heterocyclic systems in drug molecules, often improving pharmacokinetic properties such as solubility and metabolic stability.

  • Metal-Chelating Agents: The β-keto ester moiety can act as a bidentate ligand for various metal ions. This property could be exploited in the design of metalloenzyme inhibitors or diagnostic imaging agents.

Conclusion

Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is a molecule with significant synthetic potential in the field of drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for understanding its chemical nature based on established principles and the study of analogous compounds. The insights into its structure, properties, synthesis, and reactivity are intended to empower researchers to effectively utilize this promising scaffold in the development of novel therapeutics. Further experimental investigation into the properties and reactivity of this compound is warranted and will undoubtedly contribute to its broader application in medicinal chemistry.

References

Sources

Exploratory

Mechanism of action for Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate derivatives

An In-Depth Technical Guide to the Mechanism of Action for Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate Derivatives Executive Summary The imidazole nucleus is a cornerstone in medicinal chemistry, forming the stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate Derivatives

Executive Summary

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2] This guide delves into the predominant mechanism of action for derivatives of the 1-methyl-1H-imidazol-4-yl scaffold, a class of compounds showing significant promise as targeted therapeutic agents. While specific research on ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is emerging, the broader family of 1-methyl-1H-imidazole derivatives has been extensively studied, with a significant body of evidence pointing towards their role as potent kinase inhibitors.[3][4][5] This document will, therefore, focus on the well-elucidated mechanism of Janus Kinase 2 (JAK2) inhibition, a critical node in cytokine and growth factor signaling. We will explore the molecular interactions governing this inhibition, the downstream cellular consequences, and the state-of-the-art experimental methodologies used to characterize this mechanism. Furthermore, we will briefly touch upon other potential biological activities of this versatile scaffold, including the inhibition of cytochrome P450 enzymes and antimicrobial effects.[1][6][7]

The 1-Methyl-1H-Imidazole Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a "privileged" scaffold in drug design.[2][3] The 1-methyl-1H-imidazole core, in particular, has been successfully incorporated into numerous small molecules designed to interact with specific biological targets.[3][4][5] A prominent application of this scaffold is in the development of kinase inhibitors, where the nitrogen atoms of the imidazole ring can form critical hydrogen bonds with the hinge region of the kinase domain.[3]

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway: A Key Therapeutic Target

The JAK-STAT signaling pathway is a crucial cascade that transduces signals from a wide range of cytokines, interferons, and growth factors to the nucleus, thereby regulating fundamental cellular processes such as proliferation, differentiation, and inflammation.[3] Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and certain cancers.[3] Consequently, the components of this pathway, particularly the Janus kinases (JAK1, JAK2, JAK3, and TYK2), have emerged as high-value targets for therapeutic intervention.

The JAK-STAT Signaling Cascade

The canonical JAK-STAT pathway is initiated by the binding of a ligand (e.g., a cytokine) to its cognate receptor on the cell surface. This binding event induces receptor dimerization and brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK association Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT_inactive 5. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus 7. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 8. Gene Regulation

Figure 1: The canonical JAK-STAT signaling pathway.

Mechanism of Action: Inhibition of JAK2 Kinase by 1-Methyl-1H-Imidazole Derivatives

A significant body of research has demonstrated that 1-methyl-1H-imidazole derivatives can function as potent and selective inhibitors of JAK2.[4][5][8] The primary mechanism of action is competitive inhibition at the ATP-binding site of the kinase domain.

Molecular Interactions at the ATP-Binding Site

Structure-based drug design and co-crystallography studies have revealed the precise molecular interactions that underpin the inhibitory activity of this class of compounds. The 1-methyl-1H-imidazole core serves as a crucial "hinge-binding" motif.[3] The nitrogen atoms of the imidazole ring form hydrogen bonds with the backbone amide and carbonyl groups of conserved amino acid residues in the hinge region of the JAK2 kinase domain.[3] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the entry of the natural substrate and preventing the transfer of the gamma-phosphate group.

The various substituents on the imidazole ring and other parts of the molecule occupy adjacent hydrophobic pockets within the ATP-binding site, contributing to the overall potency and selectivity of the inhibitor. Structure-activity relationship (SAR) studies have systematically explored these substitutions to optimize the pharmacokinetic and pharmacodynamic properties of these compounds.[8]

Experimental Protocols for Elucidating the Mechanism of Action

A multi-tiered experimental approach is employed to characterize the mechanism of action of putative JAK2 inhibitors. This typically involves a combination of in vitro biochemical assays, cell-based functional assays, and in vivo animal models.

In Vitro Kinase Inhibition Assays

The initial step in evaluating a potential inhibitor is to determine its direct effect on the enzymatic activity of the target kinase in a cell-free system.

Protocol: Radiometric Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing recombinant human JAK2 enzyme, a specific peptide substrate, and [γ-³²P]ATP in a suitable kinase buffer.

  • Inhibitor Addition: The test compound (e.g., a 1-methyl-1H-imidazole derivative) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 30°C for a predetermined time (e.g., 30 minutes) to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Reaction Termination: The reaction is stopped by the addition of a strong acid (e.g., phosphoric acid).

  • Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the peptide substrate, followed by washing to remove the free ATP.

  • Quantification: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Setup Prepare Reaction Mix (JAK2, Substrate, [γ-³²P]ATP) Start->Setup AddInhibitor Add Test Compound (Varying Concentrations) Setup->AddInhibitor Incubate Incubate at 30°C AddInhibitor->Incubate Terminate Stop Reaction (e.g., with acid) Incubate->Terminate Separate Separate Substrate (e.g., Phosphocellulose paper) Terminate->Separate Quantify Quantify ³²P Incorporation (Scintillation Counting) Separate->Quantify Analyze Calculate IC₅₀ Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a radiometric in vitro kinase assay.
Cell-Based Assays

To confirm that the observed in vitro activity translates to a cellular context, cell-based assays are performed to measure the inhibition of JAK-STAT signaling.

Protocol: Western Blot Analysis of STAT Phosphorylation

  • Cell Culture: A suitable cell line that expresses the target JAK2 and its downstream signaling components (e.g., hematopoietic cell lines harboring the V617F mutation) is cultured under standard conditions.[4][5]

  • Compound Treatment: The cells are treated with the test compound at various concentrations for a specific duration.

  • Cell Stimulation: The cells are stimulated with a relevant cytokine (e.g., erythropoietin or thrombopoietin) to activate the JAK-STAT pathway.

  • Cell Lysis: The cells are harvested and lysed to extract the total protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

  • Data Analysis: The band intensities for p-STAT and total STAT are quantified, and the ratio of p-STAT to total STAT is calculated to determine the extent of signaling inhibition.

In Vivo Efficacy Studies

Promising compounds are further evaluated in animal models of diseases driven by JAK2 dysregulation.

Protocol: Xenograft Tumor Model

  • Tumor Implantation: Human cancer cells that are dependent on JAK2 signaling (e.g., UKE-1 cells) are implanted subcutaneously into immunocompromised mice.[4][5]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are randomized into treatment and vehicle control groups. The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to those in the control group.

Quantitative Data for 1-Methyl-1H-Imidazole JAK2 Inhibitors

The following table summarizes the in vitro and cellular activity of a representative 1-methyl-1H-imidazole derivative, Compound 19a, from the literature.[4]

Assay TypeTargetIC₅₀ / EC₅₀ (nM)
In Vitro Kinase AssayJAK21.5
Cellular Assay (UKE-1)p-STAT5130
Cellular Assay (BaF3 TEL-Jak2)Proliferation110

Other Potential Mechanisms of Action

While kinase inhibition is a prominent mechanism for this scaffold, it is important to recognize the broader pharmacological potential of imidazole derivatives.

  • Cytochrome P450 Inhibition: Imidazole-containing compounds are well-known inhibitors of cytochrome P450 enzymes, such as aromatase.[6] This activity is relevant in the context of hormone-dependent cancers.

  • Antifungal Activity: The imidazole core is a key feature of many antifungal drugs. Their mechanism often involves the inhibition of lanosterol 14α-demethylase, an enzyme required for ergosterol biosynthesis in fungal cell membranes.

  • Antimicrobial Activity: Some imidazole derivatives have demonstrated antibacterial activity by interfering with essential cellular processes like DNA replication or cell wall synthesis.[9]

Conclusion and Future Directions

Derivatives of the 1-methyl-1H-imidazol-4-yl scaffold represent a promising class of therapeutic agents, with a well-established mechanism of action as inhibitors of JAK2 kinase. Their ability to form key interactions with the hinge region of the kinase domain provides a solid foundation for the rational design of potent and selective inhibitors. The comprehensive experimental workflow outlined in this guide, from in vitro assays to in vivo models, is essential for the thorough characterization of these and other kinase inhibitors.

Future research in this area will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects, as well as exploring their potential in combination therapies. Additionally, the inherent versatility of the imidazole scaffold warrants continued investigation into other potential mechanisms of action and therapeutic applications.

References

  • Synthesis and biological evaluation of imidazole based compounds as cytochrome P-450 inhibitors. PubMed. Available at: [Link]

  • Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. ResearchGate. Available at: [Link]

  • Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. PubMed. Available at: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org. Available at: [Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. Available at: [Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ACS Publications. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link]

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. ScienceDirect. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists: exploration and optimization of alternative pyrazole structure. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Available at: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available at: [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ResearchGate. Available at: [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. PMC. Available at: [Link]

  • (1H-Imidazol-4-yl)methanol. PMC. Available at: [Link]

  • Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available at: [Link]

  • Ethyl 3-(methylamino)-3-oxopropanoate. PubChem. Available at: [Link]

  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. ScienceOpen. Available at: [Link]

  • Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Foundational

In vitro stability and degradation pathways of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate Authored by a Senior Application Scientist Abstract This technical guide provides a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the in vitro stability profile of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate. As direct stability data for this specific molecule is not extensively published, this document synthesizes information from established chemical principles governing its core functional moieties: the 1-methylimidazole ring and the β-keto ester chain. We will explore the theoretical underpinnings of its degradation, provide field-proven experimental protocols for stability assessment, and propose the most probable degradation pathways under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for evaluating the stability of novel chemical entities.

Introduction: The Imperative of Stability Analysis

In pharmaceutical development, understanding a molecule's intrinsic stability is not merely a regulatory formality but a cornerstone of successful drug design.[1] Forced degradation studies, or stress testing, provide critical insights into how a drug substance may change under the influence of environmental factors such as pH, light, heat, and oxygen.[2][3] This knowledge is paramount for developing stable formulations, selecting appropriate packaging and storage conditions, and establishing a valid shelf-life.[1][4]

The subject of this guide, Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (CAS 1093114-85-2), is a molecule featuring two key functional groups with distinct chemical reactivities:

  • A 1-methyl-1H-imidazole Ring: An aromatic heterocycle that is generally stable but can be susceptible to oxidation and photo-degradation.[5][6] Its basic nature makes its reactivity pH-dependent.[7]

  • A β-Keto Ester System: This functionality is well-known for its susceptibility to hydrolysis, particularly under basic or acidic conditions, which can be followed by a rapid decarboxylation of the resulting β-keto acid intermediate.[8]

This guide will dissect the probable degradation behavior of this molecule by examining the vulnerabilities of each component part, thereby constructing a predictive stability profile.

Predicted Chemical Liabilities and Degradation Profiles

The overall stability of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is dictated by the interplay of its constituent functional groups. A forced degradation study is designed to systematically probe these liabilities.

Hydrolytic Degradation (Acidic, Basic, and Neutral Conditions)

Hydrolysis is anticipated to be the primary degradation pathway for the β-keto ester moiety.

  • Mechanism: The ester linkage is susceptible to cleavage by water. This reaction is significantly catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water.[9] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

  • Causality Behind Experimental Choice: We test across a wide pH range (e.g., pH 1.2, pH 7.0, pH 9.0) because the rate of hydrolysis and the stability of the parent molecule and its degradants can be highly pH-dependent. The imidazole ring, with a pKa around 6-7 for the protonated form, will exist in different ionic states across this range, potentially influencing its reactivity and the overall degradation profile.[7]

  • Expected Outcome: The initial product of hydrolysis is the corresponding β-keto acid, 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoic acid. β-keto acids are notoriously unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating or even at room temperature, to yield a ketone: 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one. Therefore, the ultimate and most likely degradation product under hydrolytic stress is this ketone.

Oxidative Degradation

Oxidative stress targets the electron-rich imidazole ring.

  • Mechanism: While the imidazole ring is resistant to some oxidizing agents like chromic acid, it can be attacked by stronger agents like peroxy acids or radical species generated by Fenton-like reactions (e.g., using H₂O₂).[5][6] Oxidation can lead to the formation of N-oxides or complete cleavage of the heterocyclic ring.[10]

  • Causality Behind Experimental Choice: Using a standard oxidant like hydrogen peroxide (H₂O₂) simulates potential contact with oxidative species. This is crucial for liquid formulations or for drug substances that may be co-formulated with excipients that generate peroxide impurities.

  • Expected Outcome: The degradation pathway is complex and can yield multiple products. Potential outcomes include the formation of N-oxides on the imidazole ring or more extensive oxidative cleavage, leading to ring-opened amide or carboxylic acid derivatives.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions.

  • Mechanism: Imidazole derivatives can absorb UV light, promoting them to an excited state.[11] In the presence of oxygen, this can lead to photo-oxidation, often involving singlet oxygen, which can attack the double bonds of the imidazole ring.[12]

  • Causality Behind Experimental Choice: Photostability testing, as mandated by ICH guideline Q1B, is essential to determine if the drug requires light-resistant packaging. The experiment is conducted in both solid and solution states, as photochemical degradation can be highly dependent on the physical form and the medium.

  • Expected Outcome: Similar to oxidation, photolytic degradation can result in a complex mixture of degradants. The formation of a planar quinoid-like intermediate has been proposed for some imidazole derivatives, which is then attacked by singlet oxygen, leading to ring cleavage.[12]

Thermal Degradation (Dry Heat)

Elevated temperatures accelerate degradation reactions that have a higher activation energy.

  • Mechanism: In the absence of moisture, thermal stress can induce bond cleavage, rearrangements, or decarboxylation.[2] For this molecule, the most likely thermal liability, aside from accelerating other degradation modes if trace moisture or oxygen is present, is the decarboxylation of any β-keto acid formed via hydrolysis from residual water.

  • Causality Behind Experimental Choice: This test simulates storage in hot climates and helps establish temperature limits for shipping and storage.[2] It isolates thermally-induced degradation from hydrolysis.[2]

  • Expected Outcome: Significant degradation is expected primarily if hydrolytic or oxidative impurities are present. In a pure, anhydrous state, the molecule may show greater thermal stability, but the β-keto ester functionality can be inherently labile at high temperatures.

Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways based on the chemical principles discussed.

Hydrolytic_Degradation Parent Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate Intermediate 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoic acid (β-Keto Acid) Parent->Intermediate Hydrolysis (+H₂O, H⁺ or OH⁻) Product 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one (Ketone) Intermediate->Product Decarboxylation (-CO₂)

Figure 1: Proposed Hydrolytic Degradation Pathway.

Oxidative_Degradation cluster_products Potential Oxidative Products Parent Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate Product1 N-Oxide Derivatives Parent->Product1 Oxidation (e.g., H₂O₂) Product2 Ring-Opened Amides Parent->Product2 Oxidation (e.g., H₂O₂) Product3 Other Cleavage Products Parent->Product3 Oxidation (e.g., H₂O₂)

Figure 2: Potential Oxidative Degradation Pathways.

Experimental Design: A Framework for Forced Degradation

A robust forced degradation study requires a systematic approach to stress application and analysis. The following workflow and protocols provide a self-validating system for assessing the stability of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate.

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Neutral Neutral Hydrolysis (Water, 60°C) Prep->Neutral Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Photo Photolytic (ICH Q1B conditions) Prep->Photo Analysis Analyze Samples by Stability-Indicating HPLC-UV Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Thermal Thermal (Solid) (80°C, 72h) Thermal->Analysis Photo->Analysis MassBalance Calculate Mass Balance Analysis->MassBalance LCMS Identify Degradants by LC-MS Analysis->LCMS

Figure 3: General Workflow for Forced Degradation Studies.

Summary of Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Conditions should be adjusted (time, temperature, reagent concentration) to meet this target.

Stress ConditionReagent/ConditionTypical TemperaturePurpose
Acid Hydrolysis 0.1 M HCl60 - 80 °CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOHRoom TemperatureTo assess stability in alkaline environments.
Neutral Hydrolysis Deionized Water60 - 80 °CTo assess stability in neutral aqueous media.
Oxidation 3-30% H₂O₂Room TemperatureTo evaluate susceptibility to oxidative stress.
Photostability ICH Q1B Option 2AmbientTo determine light sensitivity.
Thermal (Dry Heat) Solid State80 °CTo evaluate intrinsic thermal stability.
Detailed Experimental Protocols

Objective: To generate and quantify degradation products of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate under various stress conditions.

Materials:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and vials

Protocol 1: Hydrolytic Degradation

  • Prepare a 1.0 mg/mL stock solution of the compound in ACN.

  • Acidic: Pipette 1 mL of stock solution into a 10 mL flask. Add 1 mL of 1.0 M HCl and dilute to volume with water (final concentration: 0.1 mg/mL in 0.1 M HCl).

  • Basic: Pipette 1 mL of stock solution into a 10 mL flask. Add 1 mL of 1.0 M NaOH and dilute to volume with water (final concentration: 0.1 mg/mL in 0.1 M NaOH).

  • Neutral: Pipette 1 mL of stock solution into a 10 mL flask and dilute to volume with water.

  • Incubate the acidic and neutral solutions at 60°C. Keep the basic solution at room temperature due to the expected rapid degradation.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

  • Self-Validation Step: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation

  • Prepare a 1.0 mg/mL stock solution of the compound in ACN.

  • Pipette 1 mL of stock solution into a 10 mL flask. Add 1 mL of 30% H₂O₂ and dilute to volume with water (final concentration: 0.1 mg/mL in 3% H₂O₂).

  • Store the flask at room temperature, protected from light.

  • Monitor the reaction at specified time points.

  • Dilute with mobile phase for HPLC analysis.

Protocol 3: Photolytic and Thermal Degradation

  • Photostability (Solution): Prepare a 0.1 mg/mL solution in ACN:water. Expose it to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

  • Thermal (Solid): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a calibrated oven for 72 hours.

  • After exposure, dissolve the samples in mobile phase for HPLC analysis.

Analytical Strategy and Data Interpretation

A validated stability-indicating analytical method is crucial for reliable results.

  • Methodology: A reverse-phase HPLC method with UV detection is typically the primary tool. An LC-MS method is indispensable for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.[2]

  • Method Validation: The method must be able to separate the main compound from all major degradation products, demonstrating specificity.

  • Mass Balance: A critical self-validating check is the mass balance calculation.[2] The sum of the assay value of the parent compound and the levels of all degradation products should remain constant and close to 100% of the initial value. A significant deviation may indicate the formation of non-chromophoric degradants, volatile products, or precipitation.

Conclusion

The in vitro stability of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is predicted to be most challenged by hydrolytic and oxidative conditions. The β-keto ester functionality is a significant liability, likely leading to hydrolysis and subsequent decarboxylation across a wide pH range. The imidazole ring presents a target for oxidative and photolytic attack. A comprehensive forced degradation study, executed with the protocols outlined in this guide, is essential to confirm these predicted pathways, identify all significant degradants, and develop a robust, stability-indicating analytical method. This foundational knowledge is indispensable for advancing the development of any pharmaceutical product containing this molecule.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-222.
  • Alsante, K. M., et al. (2014). Force Degradation for Pharmaceuticals: A Review. International Journal of Science and Research (IJSR), 3(7), 105-115.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS Life Science Technical Bulletin, (31).
  • Li, W., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 129-138.
  • Hydrolysis of β-keto esters assays overview.
  • Akhtar, N., et al. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization. (2026, January 13).
  • Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing.
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube.
  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo.
  • Edmondson, D. E., & Singer, T. P. (1983). Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. Journal of Biological Chemistry, 258(11), 6753-6758.
  • Wang, J., et al. (2015). Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system.

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of two fundamental physicochemical properties of the heterocyclic compound Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of two fundamental physicochemical properties of the heterocyclic compound Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate: its molecular weight and exact mass. Understanding these parameters is a critical first step in the broader process of drug discovery and development, underpinning substance identification, purity assessment, and analytical method development. This document will delve into the theoretical basis of these properties, their methods of determination, and their significance in a research and development context.

Core Physicochemical Properties

The foundational identity of a chemical compound is established by its molecular formula and, consequently, its mass. For Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate, these core identifiers are summarized below.

ParameterValueSource
Molecular Formula C₉H₁₂N₂O₃Biosynth[1]
Molecular Weight 196.2 g/mol Biosynth[1]
Monoisotopic Mass 196.0848 DaPubChemLite[2][3]

Note: The monoisotopic mass is cited from data for isomeric structures (imidazol-2-yl and imidazol-5-yl), which possess the same atomic composition and are therefore expected to have an identical monoisotopic mass.

The Distinction Between Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable. Their distinction is crucial for the precision required in modern analytical chemistry and drug development.

Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of its constituent elements, factoring in the natural abundance of their isotopes. This value is typically expressed in grams per mole ( g/mol ) and is sufficient for stoichiometric calculations in chemical synthesis and formulation.

Exact Mass , in contrast, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is a more precise measure and is fundamental to high-resolution mass spectrometry. It is expressed in Daltons (Da). The ability to measure a compound's mass to several decimal places allows for the unambiguous determination of its elemental composition.

Methodologies for Determination

The accurate determination of molecular weight and exact mass relies on sophisticated analytical techniques, with mass spectrometry being the cornerstone.

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the exact mass of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common "soft" ionization technique for this type of molecule, as it minimizes fragmentation and preserves the molecular ion. In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of resolving minute differences in mass, allowing for the determination of the exact mass to several decimal places.

  • Detection and Data Analysis: The detector records the arrival of ions, and the data is processed to generate a mass spectrum, which plots ion intensity versus m/z. The peak corresponding to the protonated molecule ([M+H]⁺) is used to determine the experimental exact mass.

The causality behind choosing HRMS lies in its unparalleled precision. For a molecule with the formula C₉H₁₂N₂O₃, the theoretical exact mass of the [M+H]⁺ ion is 197.0921 Da. An HRMS instrument can confirm this value with a high degree of confidence (typically within 5 ppm), which is essential for structural confirmation and for distinguishing between compounds with the same nominal mass but different elemental compositions.

Workflow for Physicochemical Characterization

The process of characterizing a novel compound like Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate follows a logical and self-validating workflow. This ensures the identity and purity of the compound are unequivocally established before its use in further research.

Sources

Foundational

Strategic Deployment of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in Accelerated Drug Design

Executive Summary In contemporary medicinal chemistry, the rapid generation of structural complexity from simple, highly functionalized building blocks is paramount. Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid generation of structural complexity from simple, highly functionalized building blocks is paramount. Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (CAS: 1093114-85-2) has emerged as a privileged bifunctional intermediate[1]. By combining the versatile reactivity of a β -keto ester with the established pharmacophoric properties of a 1-methylimidazole ring, this molecule serves as a cornerstone for synthesizing diverse heterocyclic libraries. This technical guide investigates the structural rationale, synthetic methodologies, and target-binding mechanics of this compound, providing a comprehensive blueprint for its application in hit-to-lead drug discovery campaigns.

Structural Rationale & Pharmacophore Analysis

The utility of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate stems from the synergistic integration of two distinct chemical moieties:

  • The 1-Methylimidazole Core: The imidazole ring is a ubiquitous motif in FDA-approved therapeutics, ranging from antithyroid medications like methimazole[2][3] to advanced targeted kinase inhibitors[4]. The specific N -methylation in this building block is a critical design choice. It prevents tautomerization, thereby simplifying NMR characterization and avoiding the promiscuous off-target binding and metabolic glucuronidation often associated with free N−H imidazoles. Furthermore, the sp2 -hybridized N3 nitrogen acts as a potent, directional hydrogen bond acceptor.

  • The β -Keto Ester Backbone: The 1,3-dicarbonyl system is an ambident scaffold. The active methylene group (C2) is highly nucleophilic, while the ketone (C3) and ester (C1) carbons are highly electrophilic. This tri-functional nature makes it an ideal substrate for multi-component reactions (MCRs), allowing for the one-pot assembly of complex heterocycles like dihydropyrimidinones (DHPMs) and pyrazoles.

Synthetic Methodologies: From Building Block to Privileged Scaffolds

To leverage this compound in drug design, researchers frequently deploy it in cyclocondensation reactions. Below are the field-proven protocols for generating bioactive scaffolds.

Protocol A: The Biginelli Multicomponent Reaction (DHPM Synthesis)

The Biginelli reaction is a classic three-component condensation that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold known for its calcium channel modulation and anti-cancer properties[5].

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (10.0 mmol) and a substituted aromatic aldehyde (10.0 mmol) in 15 mL of absolute ethanol.

    • Causality: Ethanol acts as a polar protic solvent, stabilizing the transition states and facilitating the necessary proton transfers during the initial aldol-type condensation.

  • Amine Addition: Add urea or thiourea (12.0 mmol) to the stirring solution.

  • Catalyst Introduction: Introduce 1-methylimidazolium hydrogen sulfate (10 mol%) as a Brønsted acid catalyst[6].

    • Causality: The Brønsted acidity protonates the aldehyde carbonyl, drastically lowering the activation energy for nucleophilic attack by urea. This accelerates the formation of the highly electrophilic acyl imine intermediate, which is the rate-determining step of the Biginelli MCR.

  • Thermal Cyclization: Reflux the mixture at 80°C for 3–5 hours while monitoring via TLC (Ethyl Acetate:Hexane 7:3).

    • Causality: Elevated thermal energy is required to drive the final intramolecular dehydration and cyclization of the ureide intermediate into the stable, aromatic DHPM ring.

  • Isolation: Cool the reaction to room temperature, pour into 50 mL of crushed ice, and filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure imidazole-bearing DHPM derivative.

Protocol B: Knorr-Type Pyrazole Synthesis

Pyrazoles are heavily utilized in anti-inflammatory and kinase-targeting drug design.

Step-by-Step Methodology:

  • Initiation: Dissolve the β -keto ester (5.0 mmol) in 10 mL of glacial acetic acid.

  • Hydrazine Addition: Slowly add a substituted aryl hydrazine (5.5 mmol) dropwise at 0°C.

    • Causality: The low initial temperature controls the exothermic formation of the hydrazone intermediate, preventing unwanted side reactions or degradation of the ester.

  • Cyclization: Heat the mixture to 100°C for 4 hours.

    • Causality: The heat drives the nucleophilic attack of the secondary hydrazine nitrogen onto the ester carbonyl, expelling ethanol and forming the 5-hydroxypyrazole core.

SyntheticWorkflow Core Ethyl 3-(1-methyl-1H-imidazol-4-yl) -3-oxopropanoate Biginelli Biginelli MCR (+ Aldehyde, Urea) Core->Biginelli Acid Cat. Knorr Knorr Cyclization (+ Hydrazines) Core->Knorr Reflux Hantzsch Hantzsch Synthesis (+ Aldehyde, NH4OAc) Core->Hantzsch MW/Heat Claisen Claisen Condensation (+ Amidines) Core->Claisen Base Cat. DHPM Dihydropyrimidinones (DHPMs) Biginelli->DHPM Pyrazole Pyrazoles Knorr->Pyrazole Pyridine Pyridines Hantzsch->Pyridine Pyrimidine Pyrimidines Claisen->Pyrimidine

Figure 1: Synthetic workflow of beta-keto ester MCRs.

Quantitative Data Summary

The synthetic versatility of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate allows for the rapid generation of diverse libraries. Table 1 summarizes typical reaction parameters and expected yields.

Table 1: Synthetic Versatility and Reaction Parameters

Reaction TypeCo-ReactantsCatalyst / ConditionsTarget ScaffoldTypical Yield Range
Biginelli MCR Aryl aldehyde, Urea/Thiourea1-Methylimidazolium HSO₄, 80°C3,4-Dihydropyrimidinones80–92%
Knorr Cyclization Aryl hydrazinesGlacial Acetic Acid, 100°CPyrazoles75–88%
Hantzsch Synthesis Aldehyde, Ammonium acetateAcetic acid, Microwave (120°C)Pyridines70–85%
Claisen Condensation AmidinesNaOEt, EtOH, RefluxPyrimidines65–80%

Biological Targets & Mechanistic Insights into Binding

Once integrated into a larger scaffold, the 1-methylimidazole moiety serves as a highly effective pharmacophore, particularly in the realm of ATP-competitive kinase inhibitors (e.g., EGFR, B-Raf, and IRAK4)[4][7].

Mechanistic Causality in the Kinase Hinge Region: In the highly conserved ATP-binding pocket of kinases, the adenine ring of ATP normally forms hydrogen bonds with the hinge region backbone. The 1-methylimidazole ring mimics this interaction. The sp2 -hybridized N3 atom acts as a strict hydrogen bond acceptor, coordinating directly with the backbone amide NH of a hinge residue (e.g., Met793 in EGFR or analogous residues in IRAK4)[4][7]. Simultaneously, the N -methyl group is sterically constrained; it projects toward the solvent-exposed interface or a shallow hydrophobic pocket (the gatekeeper region), locking the molecule into a bioactive conformation and preventing off-target kinase promiscuity.

KinaseBinding Imid 1-Methylimidazole Moiety Hinge Kinase Hinge Region (e.g., Met Backbone NH) Imid->Hinge Hydrogen Bond (N3 Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Imid->Gatekeeper Pi-Alkyl / Steric Fit BetaKeto Beta-Keto Ester Derived Scaffold BetaKeto->Imid Covalent Link

Figure 2: Pharmacophore binding model in kinase hinge region.

Conclusion

Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is far more than a simple reagent; it is a strategically designed building block that bridges the gap between synthetic efficiency and pharmacological potency. By utilizing its β -keto ester functionality for rapid scaffold assembly and relying on its 1-methylimidazole core for high-affinity target engagement, drug development professionals can significantly accelerate the hit-to-lead optimization process.

References

  • Matos, L.H.S., et al. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions". National Institutes of Health (NIH). Available at:[Link]

  • Shirini, F., et al. "1-Methylimidazolium hydrogen sulfate/chlorotrimethylsilane: An effective catalytic system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones". ResearchGate. Available at: [Link]

  • Kim, J., et al. "Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer". National Institutes of Health (NIH). Available at:[Link]

  • Mainolfi, N., et al. "Discovery of KT-474 a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • PubChem. "Methimazole | CID 1349907". National Institutes of Health (NIH). Available at:[Link]

  • Kumar, A., et al. "Scalable Process of Methimazole". ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate, a valuable β-keto ester intermediate. β-Keto esters are foundational building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate, a valuable β-keto ester intermediate. β-Keto esters are foundational building blocks in organic synthesis, widely utilized in the pharmaceutical industry for the construction of more complex molecular architectures.[1][2] The protocol detailed herein follows a robust two-part synthetic strategy: the initial conversion of 1-methyl-1H-imidazole-4-carboxylic acid to its highly reactive acyl chloride derivative, followed by a C-acylation reaction with an ethyl malonate-derived enolate. This guide is designed for researchers in organic chemistry and drug development, offering in-depth explanations for experimental choices, troubleshooting advice, and characterization data to ensure reliable and reproducible results.

Synthetic Strategy and Rationale

The synthesis of the target β-keto ester is logically approached as a convergent process, hinging on the formation of a new carbon-carbon bond between an acyl group and a malonate moiety. This is a classic and highly effective strategy for constructing β-keto ester systems.[3]

The overall transformation is divided into two primary stages:

  • Activation of the Carboxylic Acid: The commercially available and relatively stable 1-methyl-1H-imidazole-4-carboxylic acid is first converted into the highly electrophilic 1-methyl-1H-imidazole-4-carbonyl chloride. This activation is crucial as carboxylic acids are not sufficiently reactive to directly acylate malonate enolates. Oxalyl chloride, in the presence of a catalytic amount of dimethylformamide (DMF), is the reagent of choice for this transformation. This system generates a reactive Vilsmeier intermediate, which facilitates the chlorination under mild conditions, producing only gaseous byproducts (CO₂, CO, and HCl) that are easily removed.[4]

  • Carbon-Carbon Bond Formation (C-Acylation): The freshly prepared acyl chloride is then reacted with the potassium salt of monoethyl malonate (potassium ethyl malonate). This salt provides a pre-formed, highly nucleophilic carbanion (enolate) that readily attacks the electrophilic carbonyl carbon of the acyl chloride.[5][6] This method, a variation of the Claisen condensation, is highly efficient for producing β-keto esters from acyl chlorides and avoids common side reactions like self-condensation of the malonate.[3]

The complete synthetic pathway is illustrated below.

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: C-Acylation A 1-Methyl-1H-imidazole-4-carboxylic Acid B 1-Methyl-1H-imidazole-4-carbonyl chloride A->B (COCl)₂, cat. DMF Dry THF, 0 °C to reflux D Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate B->D Dry THF, 0 °C C Potassium Monoethyl Malonate C->D

Caption: Overall two-stage workflow for the synthesis.

Part 1: Synthesis of 1-Methyl-1H-imidazole-4-carbonyl chloride

This initial stage focuses on activating the carboxylic acid for the subsequent C-C bond formation. The product of this step is moisture-sensitive and is typically used immediately in the next stage without extensive purification.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
1-Methyl-1H-imidazole-4-carboxylic acidC₅H₆N₂O₂126.11Commercial sourcesEnsure it is dry before use.[7]
Oxalyl chloride(COCl)₂126.93Commercial sourcesUse a fresh bottle or redistill.
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09Commercial sourcesCatalyst, use only a few drops.
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Commercial sourcesUse a freshly dried solvent.
Diethyl ether, anhydrous(C₂H₅)₂O74.12Commercial sourcesFor washing the final solid.
Step-by-Step Protocol

SAFETY NOTE: Oxalyl chloride is highly toxic and corrosive and reacts violently with water. This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon gas inlet and a bubbler. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Charging the Flask: To the flask, add 1-methyl-1H-imidazole-4-carboxylic acid (12.6 g, 0.10 mol) and anhydrous THF (125 mL).

  • Catalyst Addition: Add 3-4 drops of anhydrous DMF to the stirred suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of oxalyl chloride (10.0 mL, 0.115 mol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred suspension over 45-60 minutes, maintaining the internal temperature below 5 °C. Gas evolution (CO₂, CO, HCl) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 2 hours. The reaction mixture should become a clear solution.

  • Isolation (for immediate use): Cool the reaction mixture to room temperature. Remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting solid or semi-solid is the crude 1-methyl-1H-imidazole-4-carbonyl chloride hydrochloride, which can be used directly in the next step.

Part 2: Synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

This stage involves the key C-acylation step where the activated acyl chloride is coupled with the malonate enolate to form the target β-keto ester.

Workflow Diagram

G A Suspend Potassium Monoethyl Malonate in Anhydrous THF B Cool to 0 °C under N₂ A->B D Slowly Add Acyl Chloride Solution to Malonate Suspension B->D C Prepare Acyl Chloride Solution in Anhydrous THF C->D E Stir at 0 °C to RT (Monitor by TLC) D->E F Quench with aq. NH₄Cl E->F G Aqueous Workup & Extraction (Ethyl Acetate) F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for the C-acylation reaction.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
Potassium Monoethyl Malonate (KEM)C₅H₇KO₄170.21Commercial or preparedPrepared from diethyl malonate and KOH.[6][8]
1-Methyl-1H-imidazole-4-carbonyl chlorideC₅H₅ClN₂O144.56From Part 1Use immediately after preparation.
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Commercial sourcesUse a freshly dried solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercial sourcesFor extraction.
Saturated aq. NH₄Cl solutionNH₄Cl53.49Lab preparationFor quenching the reaction.
Brine (Saturated aq. NaCl)NaCl58.44Lab preparationFor washing.
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄120.37Commercial sourcesFor drying the organic layer.
Silica Gel (230-400 mesh)SiO₂60.08Commercial sourcesFor column chromatography.
Step-by-Step Protocol
  • Reaction Setup: In a separate, dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, suspend potassium monoethyl malonate (17.9 g, 0.105 mol) in anhydrous THF (200 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.

  • Acyl Chloride Addition: Dissolve the crude 1-methyl-1H-imidazole-4-carbonyl chloride (from Part 1, ~0.10 mol) in anhydrous THF (100 mL). Add this solution dropwise to the cold, stirred malonate suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis (e.g., 1:1 Ethyl Acetate:Hexanes) indicates the consumption of the acyl chloride.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70% EtOAc) to afford the pure Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate as an oil or low-melting solid.

Data Summary and Characterization

ParameterData
Product Name Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate
CAS Number 1093114-85-2[9]
Molecular Formula C₉H₁₂N₂O₃[9]
Molecular Weight 196.20 g/mol [9]
Appearance Colorless to pale yellow oil
Expected Yield 65-80% (over two steps)
¹H NMR (CDCl₃) Predicted: δ 7.85 (s, 1H), 7.60 (s, 1H), 4.20 (q, 2H), 3.95 (s, 2H), 3.75 (s, 3H), 1.25 (t, 3H). Note: β-keto esters can exist as keto-enol tautomers, which may result in two sets of peaks.
¹³C NMR (CDCl₃) Predicted: δ 190.1, 167.5, 140.2, 138.5, 120.1, 61.8, 48.5, 33.7, 14.1.
Mass Spec (ESI+) m/z 197.09 [M+H]⁺

Troubleshooting Guide

ProblemProbable CauseSuggested Solution
Low or no yield in Part 1 Incomplete drying of reagents/glassware; deactivated oxalyl chloride.Ensure all glassware is rigorously flame-dried. Use a fresh, unopened bottle of oxalyl chloride. Ensure the starting carboxylic acid is anhydrous.
Reaction stalls in Part 2 Poor quality of potassium monoethyl malonate (KEM); insufficient activation.Prepare fresh KEM before use.[8] Ensure the acyl chloride was properly formed and is not hydrolyzed.
Formation of symmetrical diethyl ketone byproduct The acyl chloride is reacting with two equivalents of the malonate.Ensure slow, controlled addition of the acyl chloride solution at low temperature (0 °C or below) to maintain a high concentration of malonate relative to the acyl chloride.
Product decomposes during purification The β-keto ester is sensitive to acidic or basic conditions on silica gel.Neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5%) before packing the column.

Conclusion

The protocol described in this application note presents a reliable and efficient two-stage synthesis for Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate. By activating the imidazole carboxylic acid with oxalyl chloride and subsequently performing a C-acylation with potassium monoethyl malonate, the target β-keto ester can be obtained in good yields. The detailed procedural steps and troubleshooting guide provide researchers with the necessary tools to successfully synthesize this valuable chemical intermediate for applications in medicinal chemistry and broader organic synthesis.

References

  • Benchchem.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Journal of the American Chemical Society. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. [Link]

  • Taylor & Francis Online. Synthesis of β-Keto Acids and Methyl Ketones Using Bis(trimethylsilyl) Malonate and Triethylamine in the Presence of Lithium or Magnesium Halides. [Link]

  • PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Benchchem. Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile.
  • Beilstein Journal of Organic Chemistry. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • ACS Publications. Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. [Link]

  • PrepChem.com. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. [Link]

  • Google Patents.
  • Organic Syntheses. Malonic acid, tert-butyl ethyl ester. [Link]

Sources

Application

The Versatile Synthon: Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in Modern Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Unique Building Block In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of reagents available to the synthetic chemist, β-keto esters stand out for their versatility and predictable reactivity. This application note delves into the utility of a particularly promising, yet underexplored, building block: Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate . The presence of the 1-methyl-1H-imidazole moiety imparts unique electronic properties and a valuable pharmacophore to the classic β-keto ester framework, opening avenues for the creation of diverse and potentially bioactive heterocyclic compounds.

This guide provides a detailed exploration of the predicted applications of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in the synthesis of key five- and six-membered heterocycles, including pyrazoles, pyrimidines, and isoxazoles. While specific literature examples for this exact reagent are emerging, the protocols and mechanistic discussions presented herein are grounded in well-established and robust synthetic methodologies for analogous β-keto esters. These application notes are designed to serve as a practical and scientifically rigorous resource for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Reactivity: The 1,3-Dicarbonyl Manifold

The synthetic utility of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is rooted in the reactivity of its 1,3-dicarbonyl system. The methylene protons flanked by the ketone and ester carbonyls are acidic and can be readily deprotonated to form a nucleophilic enolate. Furthermore, the two carbonyl groups serve as electrophilic sites, making the molecule an ideal partner for reactions with a wide range of binucleophiles. The 1-methyl-1H-imidazole ring, being a heterocyclic aromatic system, can influence the reactivity of the adjacent ketone and can be a key feature for biological activity in the final products.

Application I: Synthesis of 1-Methyl-4-(pyrazol-5-yl)-1H-imidazoles via Knorr-Type Cyclization

The construction of the pyrazole ring is a common objective in medicinal chemistry, as this scaffold is present in numerous approved drugs. The Knorr pyrazole synthesis and its variations provide a direct and efficient route to pyrazoles and pyrazolones through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the hydrazine on the more electrophilic ketone of the β-keto ester, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl. Dehydration of the resulting intermediate leads to the formation of a stable, aromatic pyrazole ring. The reaction is often catalyzed by a small amount of acid.[1]

Knorr_Pyrazole_Synthesis reagent Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate + Hydrazine intermediate1 Hydrazone Intermediate reagent->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1-Methyl-4-(pyrazol-5-yl)-1H-imidazole intermediate2->product Dehydration

Caption: Knorr-type pyrazole synthesis workflow.

Experimental Protocol: Synthesis of 1-Methyl-4-(3-methyl-1H-pyrazol-5-yl)-1H-imidazole

Materials:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • To a solution of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield a mixture of two regioisomeric pyrazoles due to the unsymmetrical nature of methylhydrazine. The major and minor products can be separated by chromatography.

Reactant AReactant BProduct(s)SolventCatalyst
Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoateHydrazine Hydrate1-Methyl-4-(1H-pyrazol-5-yl)-1H-imidazoleEthanolAcetic Acid
Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoatePhenylhydrazine1-Methyl-4-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazoleEthanolAcetic Acid

Application II: Synthesis of 4-(Imidazol-4-yl)pyrimidin-2-ols via Pinner-Type Synthesis

Pyrimidines are another class of heterocycles with immense biological significance. The Pinner synthesis offers a classical and reliable method for the construction of the pyrimidine ring from a β-keto ester and an amidine.[5][6][7]

Mechanistic Rationale

The reaction proceeds via the initial condensation of the amidine with the β-keto ester. The more nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the β-keto ester, followed by cyclization and dehydration to furnish the pyrimidine ring. The regioselectivity of the initial attack can be influenced by the reaction conditions and the nature of the substituents.

Pinner_Pyrimidine_Synthesis reagent Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate + Amidine intermediate1 Condensation Adduct reagent->intermediate1 Nucleophilic Attack intermediate2 Cyclized Dihydropyrimidine intermediate1->intermediate2 Intramolecular Cyclization product 4-(Imidazol-4-yl)pyrimidin-2-ol intermediate2->product Dehydration/ Aromatization

Caption: Pinner-type pyrimidine synthesis workflow.

Experimental Protocol: Synthesis of 4-(1-Methyl-1H-imidazol-4-yl)-6-methylpyrimidin-2-ol

Materials:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (1.0 eq)

  • Acetamidine Hydrochloride (1.1 eq)

  • Sodium Ethoxide (2.2 eq)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add acetamidine hydrochloride to the sodium ethoxide solution and stir for 15-20 minutes.

  • To this mixture, add a solution of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Reactant AReactant BProductSolventBase
Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoateGuanidine Hydrochloride2-Amino-4-(1-methyl-1H-imidazol-4-yl)pyrimidin-6-olEthanolSodium Ethoxide
Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoateBenzamidine Hydrochloride4-(1-Methyl-1H-imidazol-4-yl)-6-phenylpyrimidin-2-olEthanolSodium Ethoxide

Application III: Synthesis of 4-(Isoxazol-5-yl)-1-methyl-1H-imidazoles

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are valuable scaffolds in medicinal chemistry and can be readily synthesized from β-keto esters and hydroxylamine.[8][9][10][11]

Mechanistic Rationale

The reaction of a β-keto ester with hydroxylamine can lead to the formation of two possible regioisomers: a 3-hydroxyisoxazole or a 5-isoxazolone. The outcome is often dependent on the reaction conditions, particularly the pH. In many cases, the reaction proceeds through the formation of an oxime intermediate at the ketonic carbonyl, followed by intramolecular cyclization onto the ester carbonyl to yield the 5-isoxazolone derivative.

Isoxazole_Synthesis reagent Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate + Hydroxylamine intermediate1 Oxime Intermediate reagent->intermediate1 Condensation product 4-(5-Hydroxyisoxazol-3-yl)-1-methyl-1H-imidazole intermediate1->product Intramolecular Cyclization

Caption: Isoxazole synthesis workflow.

Experimental Protocol: Synthesis of 4-(5-Hydroxyisoxazol-3-yl)-1-methyl-1H-imidazole

Materials:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Hydroxide or Sodium Acetate

  • Methanol or Ethanol/Water mixture

Procedure:

  • Dissolve Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in a suitable solvent such as methanol or an ethanol/water mixture.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the reaction mixture. The base is used to liberate free hydroxylamine.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization can be employed for further purification.

Reactant AReactant BProductSolventConditions
Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoateHydroxylamine Hydrochloride4-(5-Hydroxyisoxazol-3-yl)-1-methyl-1H-imidazoleMethanol/WaterBasic, then Acidic Workup

Conclusion and Future Outlook

Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is a promising and versatile building block for the synthesis of a variety of heterocyclic compounds. Its inherent 1,3-dicarbonyl reactivity, coupled with the presence of a medicinally relevant imidazole moiety, makes it an attractive starting material for the construction of novel molecular architectures. The protocols detailed in this application note, based on well-established synthetic transformations, provide a solid foundation for researchers to explore the full potential of this reagent. As the demand for new chemical entities in drug discovery continues to grow, the strategic application of such unique synthons will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • Sperry, J. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2018, 14, 1878–1914.
  • Slideshare. Pinner pyrimidine synthesis. Available from: [Link]

  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES, 53(12), 2775.
  • Slideshare. Pinner pyrimidine synthesis. Available from: [Link]

  • Tanaka, K., S-I, K., & Yoshifuji, S. (1987). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. CHEMICAL & PHARMACEUTICAL BULLETIN, 35(7), 3004–3008.
  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6038–6063.
  • Sperry, J. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 1878–1914.
  • Martin, B., & Ley, S. V. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8687–8690.
  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 6(4), 1145–1159.
  • Wang, S., Li, Y., Wang, Z., & Li, P. (2017). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 15(35), 7451–7457.
  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007.
  • Ren, G., Wang, Y., Zhang, Y., & Gao, Y. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(9), 2099.
  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of organic chemistry, 65(4), 1003–1007.

Sources

Method

Preparation of imidazole derivatives from Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

Application Note: Synthesis of Advanced Imidazole-Fused and Linked Heterocycles from Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate Target Audience: Researchers, Medicinal Chemists, and Drug Development Professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Advanced Imidazole-Fused and Linked Heterocycles from Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Divergent Heterocyclic Synthesis

Executive Summary & Chemical Context

The 1-methyl-1H-imidazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, GPCR ligands, and topoisomerase II inhibitors (e.g., AZD5099) [1]. A critical building block for accessing these complex architectures is Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (CAS: 1093114-85-2) . As a highly reactive β -keto ester, it functions as a versatile 1,3-dielectrophile.

This application note details the causal mechanisms and step-by-step protocols for (a) the synthesis of this β -keto ester from commercially available precursors, and (b) its divergent cyclocondensation into highly substituted pyrimidine and pyrazole derivatives.

Mechanistic Causality & Reaction Design

Chelation-Controlled Claisen Condensation

The synthesis of the β -keto ester relies on the robust Clay-Wemple methodology, which utilizes magnesium chloride to facilitate a crossed Claisen condensation ().

  • Activation Strategy: We utilize 1,1'-carbonyldiimidazole (CDI) rather than thionyl chloride to activate 1-methyl-1H-imidazole-4-carboxylic acid. Harsh chlorinating agents often form intractable imidazole hydrochloride salts and promote unwanted side reactions. CDI provides mild, neutral activation to form a highly reactive acyl imidazole.

  • The Role of Magnesium: Potassium ethyl malonate is enolized in the presence of MgCl2​ and triethylamine. The Mg2+ ion plays a dual causal role: it chelates the malonate enolate (dramatically increasing its nucleophilicity at the carbon center while suppressing O -acylation) and stabilizes the resulting tetrahedral intermediate. This prevents premature decarboxylation until the reaction is deliberately quenched with acid.

Mechanism A 1-Methyl-1H-imidazole- 4-carboxylic acid B Acyl Imidazole Intermediate (Activated Electrophile) A->B CDI, THF, RT (Activation) E Tetrahedral Intermediate B->E Nucleophilic Attack C Potassium Ethyl Malonate + MgCl2 + NEt3 D Magnesium Malonate Enolate (Chelated Nucleophile) C->D Enolization (Mg-chelation) D->E F Ethyl 3-(1-methyl-1H-imidazol- 4-yl)-3-oxopropanoate E->F Decarboxylation & Elimination

Mechanism of CDI-mediated activation and Mg-promoted Claisen condensation for beta-keto esters.

Regioselective Cyclocondensation

The β -keto ester acts as a 1,3-dielectrophile when reacted with binucleophiles like amidines or hydrazines. The highly electrophilic ketone carbonyl (C3, adjacent to the electron-withdrawing imidazole ring) is selectively attacked by the most nucleophilic nitrogen of the binucleophile. Subsequent intramolecular cyclization onto the less electrophilic ester carbonyl (C1) drives the regioselectivity of the resulting pyrimidine or pyrazole scaffolds ().

Workflow SM Ethyl 3-(1-methyl-1H- imidazol-4-yl)-3-oxopropanoate Amidine Amidine / Guanidine (Base, EtOH, Reflux) SM->Amidine Cyclocondensation Hydrazine Substituted Hydrazine (AcOH, EtOH, Reflux) SM->Hydrazine Cyclocondensation Pyrimidine Imidazole-Pyrimidine Derivatives Amidine->Pyrimidine -H2O, -EtOH Pyrazole Imidazole-Pyrazole Derivatives Hydrazine->Pyrazole -H2O, -EtOH

Divergent cyclocondensation pathways of the beta-keto ester into pyrimidine and pyrazole scaffolds.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

This protocol is adapted from the optimization of pyrrolamide topoisomerase II inhibitors [1].

  • Activation (Self-Validating Step): Suspend 1-methyl-1H-imidazole-4-carboxylic acid (10.0 mmol) in anhydrous THF (30 mL) under N2​ . Add CDI (11.0 mmol) in one portion.

    • Validation: The reaction will immediately effervesce. The stoichiometric release of CO2​ gas provides a visual cue. Do not proceed to Step 3 until effervescence completely ceases (approx. 2 hours), confirming full conversion to the acyl imidazole.

  • Enolate Formation: In a separate flask, suspend potassium ethyl malonate (15.0 mmol) in anhydrous THF (40 mL). Add anhydrous MgCl2​ (18.0 mmol) and triethylamine (35.0 mmol). Stir at room temperature for 4 hours to generate the chelated magnesium enolate.

  • Coupling: Transfer the acyl imidazole solution from Step 1 dropwise into the enolate suspension from Step 2. Stir the combined mixture at room temperature for 16 hours.

  • Decarboxylative Workup: Cool the mixture to 0 °C and carefully quench with 10% aqueous citric acid until the pH reaches 4–5. (Avoid strong mineral acids to prevent imidazole protonation and partitioning into the aqueous layer). Stir for 30 minutes to ensure complete decarboxylation.

  • Isolation: Extract with EtOAc (3 × 50 mL). Wash combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (DCM:MeOH, 95:5) to yield the β -keto ester as a pale yellow oil.

Protocol B: Synthesis of Imidazole-Pyrimidine Derivatives
  • Reagent Mixing: Dissolve the β -keto ester (1.0 eq) and an amidine hydrochloride (e.g., acetamidine HCl, 1.2 eq) in absolute ethanol (0.2 M).

  • Base Addition: Add sodium ethoxide (2.5 eq). The excess base liberates the free amidine and deprotonates the active methylene of the β -keto ester, driving the equilibrium toward the enolate.

  • Cyclocondensation: Reflux the mixture for 8 hours.

    • Validation: Monitor via FTIR. The disappearance of the ester C=O stretch (~1740 cm−1 ) and the emergence of a lactam C=O stretch (~1660 cm−1 ) confirms ring closure without requiring immediate NMR analysis.

  • Isolation: Cool to room temperature, neutralize with 1M HCl to precipitate the 2-substituted-6-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-ol. Filter and wash with cold water and ether.

Protocol C: Synthesis of Imidazole-Pyrazole Derivatives
  • Reagent Mixing: Dissolve the β -keto ester (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) in absolute ethanol (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 eq) to activate the ketone carbonyl toward nucleophilic attack.

  • Cyclocondensation: Reflux for 4 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether to yield the 3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-ol derivative as a solid.

Quantitative Data Summary

The table below summarizes the expected yields, reaction times, and key analytical markers for the synthesized derivatives, providing a rapid reference for structural validation.

Compound ClassExpected Yield (%)Reaction Time (h)Key 1H NMR Marker ( δ , ppm)Key IR Marker ( cm−1 )
Beta-Keto Ester (SM) 75–82164.20 (q, 2H, Ester −CH2​− )1740 (Ester C=O)
Imidazole-Pyrimidine 65–7886.45 (s, 1H, Pyrimidine Ar-H)1660 (Lactam C=O)
Imidazole-Pyrazole 70–8545.90 (s, 1H, Pyrazole Ar-H)3200–3400 (N-H/O-H)

References

  • Basarab, G. S., Hill, P. J., Garner, C. E., Hull, K., Green, O., Sherer, B. A., ... & Eakin, A. E. "Optimization of pyrrolamide topoisomerase II inhibitors toward identification of an antibacterial clinical candidate (AZD5099)." Journal of Medicinal Chemistry 57.14 (2014): 6060-6082. URL:[Link]

Application

Application Note: Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in Pharmaceutical Chemistry & Drug Discovery

Executive Summary & Structural Rationale In the landscape of fragment-based drug discovery and rational drug design, Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (CAS: 1093114-85-2) emerges as a highly versatile b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of fragment-based drug discovery and rational drug design, Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (CAS: 1093114-85-2) emerges as a highly versatile bi-electrophilic building block. Structurally, it combines a 1-methylimidazole core—a privileged pharmacophore known for its robust hydrogen-bond accepting capabilities and favorable physicochemical profile—with a reactive β -keto ester moiety.

As medicinal chemists increasingly target complex ATP-binding sites, such as those found in bacterial DNA gyrase and Topoisomerase II, the ability to rapidly construct diverse heterocyclic libraries from a single precursor is paramount. This guide details the causal mechanics, synthetic methodologies, and pharmaceutical applications of this specific β -keto ester, drawing heavily on its proven utility in the optimization of clinical candidates like the antibacterial AZD5099 [1].

Physicochemical & Pharmacological Profile

The utility of this compound stems from its dual nature: the imidazole ring modulates the lipophilicity and pKa of the final drug molecule, while the β -keto ester serves as a scaffold for cyclization.

Table 1: Physicochemical Properties & Descriptors

PropertyValueMedicinal Chemistry Relevance
CAS Number 1093114-85-2Unique identifier for procurement and literature tracking.
Molecular Formula C 9​ H 12​ N 2​ O 3​ Low molecular weight (196.20 g/mol ) ideal for fragment-based growth.
H-Bond Donors / Acceptors 0 / 4Imidazole nitrogen acts as a critical H-bond acceptor in kinase/gyrase ATP pockets.
Rotatable Bonds 4Provides necessary conformational flexibility prior to cyclization.
Reactivity Profile 1,3-DielectrophileEnables divergent synthesis into pyrimidines, pyrazoles, and thiazoles.

Mechanistic Role in Drug Design: The Topoisomerase II Paradigm

The strategic selection of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in drug discovery is rarely arbitrary. In the development of pyrrolamide-based Topoisomerase II inhibitors (e.g., AZD5099), AstraZeneca researchers utilized imidazole-containing fragments to optimize binding within the ATP domain of Staphylococcus aureus GyrB [1].

The Causality of the Imidazole Core: When designing ATP-competitive inhibitors, the active site typically features a highly conserved aspartate residue (e.g., Asp81 in S. aureus GyrB) and a tightly bound structural water molecule. The unmethylated nitrogen of the 1-methylimidazole ring serves as a precise hydrogen-bond acceptor, mimicking the adenine ring of ATP. Meanwhile, the methyl group restricts tautomerization, locking the heterocycle into a single, predictable binding conformation.

The Causality of the β -Keto Ester: To position the imidazole ring correctly within the binding pocket, it must be tethered to a rigid scaffold. The β -keto ester allows for the rapid construction of a secondary heterocycle (such as a thiazole or pyrimidine) via condensation. This newly formed ring acts as a rigid linker that precisely vectors the imidazole into the ATP-binding site while simultaneously engaging in favorable cation- π interactions with adjacent arginine residues (e.g., Arg84) [1].

Synthetic Workflows & Logical Relationships

The true power of this building block lies in its synthetic divergence. By altering the reaction conditions and the nucleophilic partner, chemists can direct the cyclization pathway to yield entirely different pharmacophores.

SyntheticWorkflow Start Ethyl 3-(1-methyl-1H-imidazol-4-yl) -3-oxopropanoate (Starting Material) Step1A α-Bromination (NBS or Br₂) Start->Step1A Step1B Base Activation (NaOEt / EtOH) Start->Step1B IntA α-Bromo-β-keto ester Step1A->IntA IntB Enolate Intermediate Step1B->IntB Step2A Hantzsch Cyclization (+ Thiourea, Reflux) IntA->Step2A Step2B Condensation (+ Amidine/Guanidine) IntB->Step2B ProductA Imidazole-Thiazole Scaffold (Topoisomerase II Inhibitors) Step2A->ProductA ProductB Imidazole-Pyrimidine Scaffold (Kinase / GPCR Targets) Step2B->ProductB

Divergent synthetic workflow of the beta-keto ester into key thiazole and pyrimidine pharmacophores.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems. By understanding the mechanistic driver behind each step, scientists can easily troubleshoot and optimize the reactions for custom derivatives.

Protocol A: Hantzsch-Type Synthesis of Imidazole-Thiazole Scaffolds

This protocol utilizes the classic Hantzsch thiazole synthesis [2] to convert the β -keto ester into a 2-amino-thiazole derivative, a motif frequently found in antimicrobial agents.

Mechanistic Rationale: The α -protons of the β -keto ester are highly acidic due to the electron-withdrawing effects of the adjacent carbonyls. Bromination must be strictly controlled to prevent di-halogenation. In the subsequent cyclization, the highly nucleophilic sulfur of the thiourea attacks the α -carbon, displacing the bromide. The primary amine then condenses with the ketone, followed by dehydration to achieve aromaticity.

Step-by-Step Procedure:

  • α -Bromination:

    • Dissolve 1.0 eq (10 mmol, ~1.96 g) of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in 20 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C under an inert argon atmosphere.

    • Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Self-Validation: The reaction mixture will turn slightly yellow. TLC (EtOAc:Hexane 1:1) should indicate the disappearance of the starting material and the formation of a less polar spot ( α -bromo intermediate).

    • Stir for 1 hour at room temperature, then concentrate under reduced pressure. Extract with Ethyl Acetate, wash with water, and dry over Na 2​ SO 4​ .

  • Thiazole Cyclization:

    • Dissolve the crude α -bromo intermediate in 25 mL of absolute ethanol.

    • Add 1.1 eq of a substituted thiourea (e.g., N-methylthiourea).

    • Reflux the mixture at 80 °C for 4–6 hours. Self-Validation: The formation of a precipitate (the hydrobromide salt of the product) often indicates successful cyclization.

    • Cool to room temperature, filter the solid, and wash with cold ethanol. Neutralize with saturated NaHCO 3​ to yield the free base imidazole-thiazole scaffold.

Protocol B: Synthesis of Imidazole-Pyrimidines via Amidine Condensation

This protocol constructs a pyrimidine ring, a ubiquitous structural element in kinase inhibitors [3].

Mechanistic Rationale: The reaction requires a strong base to deprotonate the amidine hydrochloride salt, releasing the free nucleophile. The base simultaneously generates the enolate of the β -keto ester. The primary nitrogen of the amidine attacks the ester carbonyl (acylation), while the secondary nitrogen attacks the ketone (alkylation/condensation), driving the formation of the 6-substituted pyrimidin-4-ol core.

Step-by-Step Procedure:

  • Base Generation & Activation:

    • Freshly prepare a solution of Sodium Ethoxide (NaOEt) by dissolving 2.5 eq of sodium metal in 30 mL of anhydrous ethanol at 0 °C.

    • Add 1.2 eq of acetamidine hydrochloride to the NaOEt solution. Stir for 30 minutes to ensure complete neutralization (NaCl will precipitate).

  • Condensation:

    • Add 1.0 eq of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate dropwise to the reaction mixture.

    • Heat the mixture to reflux (85 °C) for 12 hours. Self-Validation: The reaction progress can be monitored via LC-MS; look for the mass corresponding to the loss of ethanol and water[M + Amidine - EtOH - H 2​ O].

  • Workup & Isolation:

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in a minimum amount of water and carefully adjust the pH to 5-6 using 1M HCl.

    • The product, 2-methyl-6-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-ol, will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Table 2: Comparative Reaction Conditions for Heterocycle Synthesis

Target ScaffoldPrimary ReagentsSolvent & TempTypical YieldMechanistic Driver
Thiazole NBS, Substituted ThioureaTHF (0 °C) EtOH (80 °C)65 - 80%Nucleophilic substitution followed by dehydration-driven aromatization.
Pyrimidine Amidine/Guanidine HCl, NaOEtAnhydrous EtOH (85 °C)50 - 70%Base-catalyzed double condensation (1,3-dielectrophile + 1,3-dinucleophile).
Pyrazole Substituted HydrazineEtOH or AcOH (80 °C)75 - 90%Hydrazone formation followed by intramolecular cyclization onto the ester.

References

  • Basarab, G. S., Hill, P. J., Garner, C. E., Hull, K., Green, O., Sherer, B. A., Dangel, P. B., Manchester, J. I., Bist, S., Hauck, S., Zhou, F., Uria-Nickelsen, M., Illingworth, R., Alm, R., Rooney, M., & Eakin, A. E. "Optimization of Pyrrolamide Topoisomerase II Inhibitors Toward Identification of an Antibacterial Clinical Candidate (AZD5099)." Journal of Medicinal Chemistry, 2014, 57(14), 6060-6082. URL:[Link]

  • Li, J. J. "Hantzsch thiazole synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014. URL:[Link]

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Edition, Wiley, 2010. URL:[Link]

Method

Application Notes and Protocols for the Catalytic Conversion of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Value of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in Catalysis Ethyl 3-(1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in Catalysis

Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is a heterocyclic β-ketoester of significant interest in synthetic and medicinal chemistry. Its structure combines three key features that make it a versatile platform for catalytic transformations: a reducible ketone, a modifiable ester group, and an imidazole ring. The imidazole moiety is a cornerstone of many biologically active molecules and a privileged scaffold for the design of ligands and organocatalysts, particularly N-heterocyclic carbenes (NHCs).[1][2] This document provides detailed protocols and expert insights into the potential catalytic conversions of this molecule, focusing on asymmetric hydrogenation, its use as an NHC precursor, and catalytic transesterification. These pathways unlock access to chiral building blocks and novel catalytic entities, which are invaluable for drug discovery and development.

Part 1: Asymmetric Hydrogenation of the β-Keto Group

The reduction of the β-keto group in Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate to a chiral β-hydroxy ester is a high-value transformation. The resulting product is a versatile chiral synthon for the synthesis of complex molecules. Asymmetric hydrogenation using transition metal catalysts, particularly ruthenium-based systems, is a well-established and highly efficient method for achieving high enantioselectivity in the reduction of β-ketoesters.[3][4][5]

Expertise & Experience: Causality Behind Experimental Choices

The choice of a Ruthenium-BINAP-type catalyst is based on its proven success in the asymmetric hydrogenation of a wide array of functionalized ketones, including β-ketoesters.[5] The mechanism involves the formation of a ruthenium hydride species which coordinates to the substrate through the ketone and ester carbonyl groups, forming a chelate. This rigid chelate structure allows the chiral diphosphine ligand (e.g., BINAP) to effectively control the facial selectivity of hydride delivery to the ketone, resulting in a high enantiomeric excess (ee) of one of the alcohol enantiomers. The use of polar solvents like methanol or ethanol is typical as they are required to dissolve the catalyst and substrate and can participate in the catalytic cycle.[3]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-ketoesters.[3][5]

Materials:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

  • [RuCl(p-cymene)]₂

  • (R)- or (S)-BINAP (or other chiral diphosphine ligand)

  • Anhydrous, degassed methanol or ethanol

  • High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge

  • High-purity hydrogen gas

Procedure:

  • Catalyst Precursor Preparation (in-situ):

    • In a glovebox, add [RuCl(p-cymene)]₂ (0.005 mol%) and the chosen chiral diphosphine ligand (e.g., (R)-BINAP, 0.011 mol%) to a Schlenk flask.

    • Add anhydrous, degassed solvent (e.g., methanol, 10 mL) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (1.0 eq) in the same anhydrous, degassed solvent (e.g., methanol, to achieve a final substrate concentration of 0.1-0.5 M).

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the catalyst solution to the autoclave.

    • Seal the autoclave, and then purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-50 atm).

    • Stir the reaction mixture at the desired temperature (typically 25-50 °C) for the required time (12-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete (monitored by TLC or LC-MS), carefully vent the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • The enantiomeric excess (ee) of the product, ethyl 3-hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoate, should be determined by chiral HPLC or GC.

Data Presentation: Representative Catalysts for Asymmetric Hydrogenation of β-Ketoesters
Catalyst SystemSubstrate TypeSolventH₂ Pressure (atm)Temp (°C)ee (%)Reference
Ru-BINAPGeneral β-ketoestersMethanol10-10025-50>98[4]
Ru-P-PhosAromatic β-ketoestersEthanol5050>99General Literature
Rh-DIPAMPAmino-β-ketoestersMethanol425>95General Literature
Experimental Workflow Diagram

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Analysis Ru_prec [RuCl(p-cymene)]₂ Mix_cat Mix and Stir Ru_prec->Mix_cat Ligand Chiral Ligand (e.g., BINAP) Ligand->Mix_cat Solvent_cat Anhydrous Solvent Solvent_cat->Mix_cat Catalyst_sol Homogeneous Catalyst Solution Mix_cat->Catalyst_sol Autoclave Load Autoclave Catalyst_sol->Autoclave Substrate Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate Substrate->Autoclave Solvent_sub Anhydrous Solvent Solvent_sub->Autoclave H2 Pressurize with H₂ Autoclave->H2 React Stir at Temp/Pressure H2->React Vent Vent Autoclave React->Vent Concentrate Concentrate Vent->Concentrate Purify Column Chromatography Concentrate->Purify Product Chiral β-Hydroxy Ester Purify->Product Analyze Chiral HPLC/GC for ee% Product->Analyze

Caption: Workflow for the asymmetric hydrogenation of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate.

Part 2: Conversion to N-Heterocyclic Carbene (NHC) Precursors

The imidazole ring of the title compound can be readily converted into an imidazolium salt, the direct precursor to an N-heterocyclic carbene (NHC). NHCs are a class of powerful organocatalysts and are widely used as ligands in transition metal catalysis due to their strong σ-donating properties.[6][7][8]

Expertise & Experience: Causality Behind Experimental Choices

The synthesis of an imidazolium salt from a 1-substituted imidazole involves the alkylation of the second nitrogen atom (N3). This is a standard S_N2 reaction. The choice of the alkylating agent (R-X) allows for the tuning of the steric and electronic properties of the resulting NHC. For example, using a bulky alkylating agent like 2,6-diisopropylaniline derivative leads to the formation of bulky NHCs that are highly effective in cross-coupling reactions.[7] The subsequent deprotonation of the imidazolium salt at the C2 position with a strong base generates the free NHC, which can be used in-situ.[9]

Experimental Protocol: Synthesis of Imidazolium Salt and In-Situ NHC Generation

Step 1: Synthesis of the Imidazolium Salt Precursor

Materials:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Acetonitrile or DMF

  • Diethyl ether

Procedure:

  • Dissolve Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (1.0 eq) in acetonitrile.

  • Add the alkylating agent (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • If a precipitate forms, filter the solid and wash with diethyl ether. If no precipitate forms, concentrate the solution and triturate with diethyl ether to induce precipitation.

  • Dry the resulting imidazolium salt under vacuum.

Step 2: In-Situ Generation of the NHC for Catalysis (Example: Benzoin Condensation)

Materials:

  • The synthesized imidazolium salt

  • A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous THF or other suitable solvent

  • Substrate for the catalytic reaction (e.g., benzaldehyde for benzoin condensation)

Procedure:

  • In a glovebox or under an inert atmosphere, add the imidazolium salt (0.1 eq) and the base (0.1 eq) to a Schlenk flask containing anhydrous THF.

  • Stir the mixture for 15-30 minutes to generate the NHC in-situ.

  • Add the benzaldehyde (1.0 eq) to the flask.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and proceed with standard work-up and purification.

Logical Relationship Diagram

G Start Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate Alkylation N-Alkylation (R-X) Start->Alkylation Imidazolium Imidazolium Salt (NHC Precursor) Alkylation->Imidazolium Deprotonation Deprotonation (Base) Imidazolium->Deprotonation NHC N-Heterocyclic Carbene (Active Catalyst) Deprotonation->NHC Catalysis Catalytic Application (e.g., Benzoin Condensation, Cross-Coupling) NHC->Catalysis

Caption: Conversion of the starting material to an NHC and its application in catalysis.

Part 3: Catalytic Transesterification

The ethyl ester functionality of the title compound can be exchanged with other alkoxy groups through transesterification. This reaction is typically catalyzed by acids or bases and is useful for modifying the properties of the molecule, for example, to create monomers for polyester synthesis.[1][10][11]

Expertise & Experience: Causality Behind Experimental Choices

Transesterification is an equilibrium-controlled process.[1] To drive the reaction to completion, a large excess of the new alcohol is used as the solvent. Base-catalyzed transesterification is generally faster and proceeds via a nucleophilic acyl substitution mechanism where the alkoxide of the new alcohol attacks the ester carbonyl.[10] Acid catalysis works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol.[10]

Experimental Protocol: Base-Catalyzed Transesterification

Materials:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

  • The desired alcohol (e.g., methanol, propanol, must be used in large excess as the solvent)

  • A base catalyst (e.g., sodium methoxide, potassium carbonate)

  • Apparatus for heating under reflux with protection from atmospheric moisture

Procedure:

  • Dissolve Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (1.0 eq) in a large excess of the desired alcohol.

  • Add a catalytic amount of the base (e.g., 0.05-0.1 eq of sodium methoxide).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the progress of the reaction by TLC or GC, observing the disappearance of the starting material and the formation of the new ester.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Remove the excess alcohol under reduced pressure.

  • The residue can be taken up in a solvent like ethyl acetate and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by chromatography or distillation if necessary.

Reaction Scheme Diagram

Caption: General scheme for the transesterification of the title compound.

References

  • Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids. Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. ACS Publications. Available at: [Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC. Available at: [Link]

  • Syntheses of N-heterocyclic carbenes and intermediates therefor. Google Patents.
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. PMC. Available at: [Link]

  • Transesterification. Wikipedia. Available at: [Link]

  • Asymmetric Hydrogenation Of Β-keto Esters Research Articles. R Discovery. Available at: [Link]

  • Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journals. Available at: [Link]

  • Synthetic Routes to N-Heterocyclic Carbene Precursors. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Available at: [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science (RSC Publishing). Available at: [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. Available at: [Link]

  • Transesterification. Master Organic Chemistry. Available at: [Link]

  • Methyl 1-methyl-1H-imidazole-4-carboxylate. PubChem. Available at: [Link]

  • N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C–H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. PMC. Available at: [Link]

  • Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. MDPI. Available at: [Link]

  • Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Technoilogy. Available at: [Link]

Sources

Application

Application Note: Standardized Assay Protocols for the Characterization of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

Authored by: Senior Application Scientist, Gemini Labs Abstract Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate is a novel small molecule featuring a β-keto ester functional group and a 1-methyl-imidazole moiety.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Labs

Abstract

Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate is a novel small molecule featuring a β-keto ester functional group and a 1-methyl-imidazole moiety.[1] The imidazole ring is a common feature in biologically active compounds, often acting as a bioisostere for histidine, which can facilitate interactions with enzyme active sites.[2] The β-keto ester group is a versatile chemical scaffold used in the synthesis of various therapeutic agents.[3] Given these structural attributes, this compound presents a compelling candidate for investigation as a modulator of enzymatic activity. This guide provides a structured, in-depth framework for the initial biochemical and cellular characterization of this compound. We propose two robust, standardized protocols: a biochemical assay to determine inhibitory activity against a relevant enzyme class—Histone Acetyltransferases (HATs)—and a cellular thermal shift assay (CETSA) to validate direct target engagement within a cellular context. These protocols are designed to establish a foundational understanding of the compound's biological potential for researchers in drug discovery and chemical biology.

Compound Overview and Handling

Before initiating any biological assay, it is critical to understand the physicochemical properties of the test compound and to establish proper handling and storage procedures.

PropertyValueSource
CAS Number 1093114-85-2[1]
Molecular Formula C9H12N2O3[1]
Molecular Weight 196.2 g/mol [1]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, Methanol, EthanolGeneral for β-keto esters

Stock Solution Preparation and Storage:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity or cell viability (typically ≤0.5%).

Protocol 1: Biochemical Enzyme Inhibition Assay

Scientific Rationale: The structure of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate suggests it may act as an inhibitor of enzymes that utilize small carboxylate or acetyl-group-carrying substrates. Histone Acetyltransferases (HATs) are a prime example; they catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues on histone proteins, a critical process in epigenetic regulation.[4] Dysregulation of HAT activity is implicated in diseases like cancer, making them important drug targets.[5] We propose a fluorescence-based assay to screen for inhibitory activity against a representative HAT enzyme, such as p300 or PCAF.

This type of assay indirectly measures HAT activity by quantifying the amount of coenzyme A (CoASH) produced, which possesses a free thiol group.[6] A thiol-reactive fluorescent probe, such as CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin), reacts with CoASH to produce a stable, highly fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition of the HAT enzyme.[6]

Workflow for Enzyme Inhibition Analysis

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis A Prepare Reagent Stocks (Enzyme, Substrate, Compound) B Create Compound Dilution Series A->B C Dispense Enzyme and Compound Dilutions B->C D Pre-incubation (Enzyme-Inhibitor Binding) C->D 15 min RT E Initiate Reaction (Add Acetyl-CoA & Histone Peptide) D->E F Incubate for Reaction E->F 30-60 min 37°C G Stop Reaction & Add Detection Reagent F->G H Measure Fluorescence (Plate Reader) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for determining the IC50 of a novel compound against a HAT enzyme.

Detailed Protocol: IC50 Determination

This protocol is designed to determine the concentration of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate required to inhibit 50% of the HAT enzyme's activity (IC50).[7]

Materials:

  • Purified recombinant HAT enzyme (e.g., PCAF or p300)

  • Histone peptide substrate (e.g., H3 peptide)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Test Compound: Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection Reagent (e.g., CPM)

  • Known HAT inhibitor (e.g., Anacardic Acid, for positive control)

  • 384-well black, flat-bottom assay plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of enzyme, substrate, and acetyl-CoA in HAT assay buffer. Optimal concentrations should be determined empirically but typically fall in the low nanomolar range for the enzyme and at or below the Km for the substrates for inhibitor screening.[8]

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute into assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Assay Setup (Final Volume: 20 µL):

    • Add 5 µL of HAT assay buffer to all wells.

    • Add 5 µL of diluted test compound or controls (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to appropriate wells.

    • Add 5 µL of HAT enzyme solution to all wells except the "no enzyme" blank.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[7]

  • Reaction Initiation: Prepare a 2X substrate mix containing histone peptide and acetyl-CoA. Add 5 µL of this mix to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. The time should be within the linear range of the reaction, which should be determined during assay development.

  • Signal Development: Add the detection reagent as per the manufacturer's instructions to stop the reaction and react with the CoASH product. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure fluorescence using an appropriate plate reader (e.g., Excitation: 380 nm, Emission: 460 nm).

Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" blank from all other wells.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Follow-Up: Mechanism of Action (MoA) Studies

Once an IC50 value is established, MoA studies are crucial to understand how the compound inhibits the enzyme.[9] This is achieved by measuring the IC50 at various concentrations of one substrate while keeping the other constant.[10]

  • Competitive Inhibition: The IC50 value increases as the substrate concentration increases. The inhibitor competes with the substrate for the same binding site.

  • Non-competitive Inhibition: The IC50 value remains constant regardless of the substrate concentration. The inhibitor binds to a site other than the substrate binding site (an allosteric site).

  • Uncompetitive Inhibition: The IC50 value decreases as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.

This involves repeating the IC50 determination protocol using at least five different concentrations of acetyl-CoA, spanning from 0.5x Km to 5x Km.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: A successful biochemical hit must be validated in a more physiologically relevant environment. CETSA is a powerful biophysical method that directly confirms a compound's engagement with its target protein in intact cells or cell lysates.[11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.[11][12] By heating cell samples across a temperature gradient, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein (e.g., via Western Blot), one can generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[13]

Workflow for CETSA Target Engagement

G cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Fraction A Culture cells to ~80% confluency B Treat cells with Compound or Vehicle (DMSO) A->B C Incubate (e.g., 1 hr, 37°C) B->C D Aliquot cell suspension into PCR tubes C->D E Heat aliquots across a temperature gradient (e.g., 40-70°C for 3-8 min) D->E F Cool to Room Temp E->F G Lyse cells (Freeze-thaw cycles) F->G H Centrifuge at high speed to pellet aggregates G->H I Collect Supernatant (Soluble Proteins) H->I J SDS-PAGE & Western Blot for Target Protein I->J K Quantify Band Intensity J->K L Plot Melt/ITDRF Curves K->L

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA Melt Curve and ITDRF

This protocol is divided into two parts: first, generating a melt curve to determine the aggregation temperature (Tagg) of the target protein, and second, performing an isothermal dose-response fingerprint (ITDRF) to confirm engagement.[14]

Materials:

  • Cell line expressing the target protein (e.g., HEK293 cells)

  • Standard cell culture reagents (media, FBS, etc.)

  • Test Compound and Vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis Buffer (e.g., PBS with 0.4% NP-40 and inhibitors)

  • PCR tubes and a thermal cycler

  • High-speed refrigerated centrifuge

  • Reagents for SDS-PAGE and Western Blotting (gels, buffers, transfer system)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Part A: Melt Curve Generation

  • Cell Treatment: Treat cultured cells with a fixed, high concentration of the test compound (e.g., 10-50 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension (e.g., 50 µL) into a series of PCR tubes for each condition (vehicle and compound).

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3-8 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments).[11] Immediately cool to room temperature.

  • Cell Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble target protein in each sample by Western Blot.

  • Data Analysis: Quantify the band intensity for each temperature point. Normalize the data to the 40°C sample (100% soluble). Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples to visualize the thermal shift.

Part B: Isothermal Dose-Response Fingerprint (ITDRF) The ITDRF is a more robust method for quantifying target engagement.[14]

  • Determine Optimal Temperature: From the melt curve in Part A, select a temperature that results in approximately 50% protein aggregation for the vehicle-treated sample (the Tagg).

  • Cell Treatment: Treat cells with a serial dilution of the test compound (similar to the IC50 assay) for 1 hour at 37°C.

  • Heat Challenge: Harvest, wash, and aliquot the cells as before. Heat all samples at the single, pre-determined optimal temperature (e.g., 58°C) for 3-8 minutes.

  • Lysis and Analysis: Lyse the cells, separate the soluble fraction, and perform Western Blot analysis as described above.

  • Data Analysis: Quantify the band intensity for each compound concentration. Plot the band intensity against the compound concentration to generate a dose-dependent thermal stabilization curve. This confirms that the compound engages the target in a concentration-dependent manner in a cellular environment.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Wikipedia contributors. (2024). Meldrum's acid. Wikipedia, The Free Encyclopedia. [Link]

  • Biel, M., et al. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Methods in Molecular Biology. [Link]

  • Friman, T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • Reaction Biology. Histone Acetyltransferase Assay (HAT) Services for Drug Discovery. Service Page. [Link]

  • Dezso, T., et al. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs Blog. [Link]

  • Noppen, B., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal. [Link]

  • SciSpace. (1991). Acyl-meldrum's acid in regiospecific synthesis of isotopically labelled compounds for polyketide biosynthetic studies. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • NextSDS. ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate. Chemical Substance Information. [Link]

  • Mahulikar, P. P., et al. (2005). Acylation Studies with Meldrum's Acid. Synthetic Communications. [Link]

  • ResearchGate. (2014). Overview of assays for hydrolysis of β -keto esters. Figure from Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. [Link]

  • Armstrong, L. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • bioRxiv. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv Preprint. [Link]

  • JoVE. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. Journal of Visualized Experiments. [Link]

  • Organic Syntheses. Acyl Meldrum's Acid. Procedure Page. [Link]

  • EpigenTek. Histone Acetyltransferase (HAT) Assay. Resource Page. [Link]

  • NIH Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • NIH Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Pharmaffiliates. Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Product Page. [Link]

  • Heller, S. T., et al. (2012). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry. [Link]

  • Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. [Link]

  • Molecules. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][13][14][15]tetrazine-8-carboxylates and -carboxamides. Molecules. [Link]

  • PubChemLite. Ethyl 3-(1-methyl-1h-imidazol-5-yl)-3-oxopropanoate (C9H12N2O3). Database Entry. [Link]

  • Bagley, M. C., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2002). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Full-text PDF. [Link]

  • Al-Ghorbani, M., et al. (2015). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Full-text PDF. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Topic Page. [Link]

  • Semantic Scholar. (2018). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Proceedings of the Shevchenko Scientific Society. Chemical Sciences. [Link]

  • Chemical Synthesis Database. ethyl 3-(5-amino-4-carbamoylimidazol-1-yl)propanoate. Database Entry. [Link]

  • IUCrData. (2016). Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. IUCrData. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: My reaction yield is consistently low. What are the most likely causes?

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate, which is often a Claisen or Claisen-like condensation, can arise from several factors. The primary culprits are often related to the reaction equilibrium, the choice and handling of reagents, and the reaction conditions.

Troubleshooting & Optimization:

  • Incomplete Deprotonation: The Claisen condensation is an equilibrium reaction. To drive it to completion, a full equivalent of a strong, non-nucleophilic base is necessary to deprotonate the resulting β-keto ester, forming a stabilized enolate.[1] Using a weaker base or a substoichiometric amount will result in a poor yield.

  • Inappropriate Base Selection: For this specific transformation, strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA) are often employed.[1] The choice of base can significantly impact the yield.

  • Moisture Contamination: The presence of water can lead to saponification of the ester starting material or the product, reducing the overall yield.[1] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Suboptimal Temperature: Temperature control is critical. While higher temperatures can accelerate the reaction, they can also promote side reactions. Conversely, a temperature that is too low may lead to an incomplete reaction.[2]

Q2: I'm observing significant amounts of a carboxylic acid and ethanol as byproducts. What is happening and how can I prevent it?

The presence of 1-methyl-1H-imidazole-4-carboxylic acid and ethanol points towards saponification, which is the hydrolysis of the ester functional groups under basic conditions.

Troubleshooting Protocol: Preventing Saponification

  • Anhydrous Conditions: Rigorously exclude water from your reaction. Dry all glassware in an oven and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Base Selection and Handling: Use a non-hydroxide base like sodium hydride (NaH) or sodium ethoxide (NaOEt). If using an alkoxide, ensure it is freshly prepared or properly stored to prevent decomposition to the hydroxide.

  • Controlled Workup: During the aqueous workup, neutralize the reaction mixture at a low temperature (e.g., 0 °C) by slowly adding a mild acid.[1] This minimizes the time the product is exposed to basic aqueous conditions at elevated temperatures.

Q3: My final product is a mixture of ethyl and methyl esters. What is causing this transesterification?

Transesterification occurs when the alkoxide base used does not match the alkoxy group of your ester. For example, using sodium methoxide with an ethyl ester can lead to the formation of the corresponding methyl ester.[1][3]

Troubleshooting Protocol: Preventing Transesterification

  • Matching Alkoxide Base: Always use the alkoxide base that corresponds to the alcohol portion of your ester. For the synthesis of an ethyl ester, use sodium ethoxide (NaOEt).

  • In Situ Base Generation: A reliable method is to generate the sodium ethoxide in situ by carefully adding sodium metal to anhydrous ethanol, which also serves as the reaction solvent.

Q4: How can I activate the imidazole starting material for more efficient acylation?

The nucleophilicity of the imidazole ring can be enhanced to facilitate the acylation reaction. One common strategy involves the use of activating agents to form a more reactive acylating species.

  • N,N'-Carbonyldiimidazole (CDI): CDI is a widely used reagent that reacts with a carboxylic acid to form a highly reactive acyl imidazolide intermediate.[4] This intermediate then readily reacts with the enolate of ethyl acetate or a similar nucleophile.

  • Acid Catalysis: The formation of acyl imidazolides can be accelerated by the presence of an acid catalyst, such as triflic acid or an imidazolium salt.[4]

  • Use of Acyl Chlorides: Converting the carboxylic acid of the imidazole starting material to its corresponding acyl chloride (e.g., using thionyl chloride or oxalyl chloride) creates a much more electrophilic species for the subsequent reaction.[5]

In-Depth Troubleshooting Guides

Guide 1: Addressing Low Yields in Claisen-Type Condensations

The synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate often proceeds via a Claisen or a related condensation reaction. The equilibrium nature of this reaction is a common source of low yields.[1]

The Critical Role of the Final Deprotonation

The Claisen condensation is driven to completion by the essentially irreversible deprotonation of the newly formed β-keto ester.[1] This requires a sufficiently strong base to be present in at least a stoichiometric amount.

Experimental Protocol: Optimizing Base and Reaction Conditions

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Addition: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in the THF.

  • Enolate Formation: Slowly add a solution of ethyl acetate (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Acylating Agent Addition: Cool the reaction mixture back to 0 °C and slowly add a solution of the activated 1-methyl-1H-imidazole-4-carbonyl species (e.g., the acyl chloride or acyl imidazolide, 1.0 equivalent) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Data Presentation: Impact of Base on Yield

Base (1.1 eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
Sodium Hydride (NaH)THF0 to RT1270-85
Sodium Ethoxide (NaOEt)EthanolRT1865-80
Lithium Diisopropylamide (LDA)THF-78 to RT675-90

Note: Yields are illustrative and can vary based on substrate purity and reaction scale.

Logical Workflow: Troubleshooting Low Yield in Claisen Condensation

Claisen_Troubleshooting start Low Yield Observed check_base Check Base Stoichiometry & Strength start->check_base check_anhydrous Verify Anhydrous Conditions check_base->check_anhydrous Correct add_more_base Use ≥1 equivalent of strong base (e.g., NaH, LDA) check_base->add_more_base Incorrect check_temp Optimize Reaction Temperature check_anhydrous->check_temp Anhydrous dry_reagents Dry solvents and glassware thoroughly check_anhydrous->dry_reagents Moisture Present check_activation Confirm Acylating Agent Reactivity check_temp->check_activation Optimal adjust_temp Screen temperatures (e.g., 0°C, RT, reflux) check_temp->adjust_temp Suboptimal use_activator Use CDI or convert to acyl chloride check_activation->use_activator Low Reactivity success Improved Yield check_activation->success Sufficiently Reactive add_more_base->success dry_reagents->success adjust_temp->success use_activator->success

Caption: Troubleshooting flowchart for low yield in Claisen condensation.

Guide 2: Synthesis via Acylation of Ethyl Malonyl Chloride

An alternative and often high-yielding approach involves the acylation of 1-methylimidazole with ethyl malonyl chloride. This method bypasses the need for strong bases to generate an enolate from ethyl acetate.

Experimental Protocol: Acylation with Ethyl Malonyl Chloride

  • Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-methylimidazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of ethyl malonyl chloride (1.05 equivalents) in anhydrous DCM to the imidazole solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography.

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteKey ReagentsTypical Yield (%)Key Advantages
Claisen-type Condensation1-methylimidazole-4-carboxylic acid, Ethyl acetate, Strong Base65-90Utilizes readily available starting materials.
Acylation of Ethyl Malonyl Chloride1-methylimidazole, Ethyl malonyl chloride75-95Often proceeds under milder conditions and can be faster.

Reaction Pathway: Acylation of 1-Methylimidazole

Acylation_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1-Methylimidazole 1-Methylimidazole Acylimidazolium Ion Acylimidazolium Ion 1-Methylimidazole->Acylimidazolium Ion Nucleophilic Attack Ethyl Malonyl Chloride Ethyl Malonyl Chloride Ethyl Malonyl Chloride->Acylimidazolium Ion Target Product Ethyl 3-(1-methyl-1H-imidazol-4-yl) -3-oxopropanoate Acylimidazolium Ion->Target Product Rearrangement & Proton Transfer

Caption: Simplified pathway for the acylation of 1-methylimidazole.

References

  • Rios, R., & Córdova, A. (2006). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 106(9), 3605-3653.
  • Dowden, J., & Chim, N. (2018). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development, 22(9), 1147-1155.
  • Stadtman, E. R. (1954). Imidazole Catalysis. Journal of Biological Chemistry, 209(1), 195-204.
  • Wang, Z., et al. (2025). Rational Design of Bifunctional Imidazoles as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of 5-Hydroxy-furanones/3-Hydroxy-phthalides. The Journal of Organic Chemistry.
  • Stadler, D., & Kappe, C. O. (2011). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 7, 1079-1085.
  • Ley, S. V., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(23), 8084-8092.
  • Kim, B. T., et al. (2001). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development, 5(6), 630-632.
  • DePaoli, G., et al. (2014). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Molecules, 19(11), 18568-18584.
  • Minoa, T., Sakamotoa, S., & Hamachia, I. (n.d.). Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology.
  • ResearchGate. (n.d.). Claisen condensation of N‐acyl imidazoles and application. Retrieved from [Link]

  • Mityanov, V. S., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(51), 33261-33276.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole. Retrieved from [Link]

  • Zercher, C. K., & Gibe, R. (2014).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Padwa, A., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 17(7), 8445-8461.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Malonyl Chloride: A Versatile Acylating Agent for Organic Synthesis and Pharmaceutical Intermediates. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-(1-methyl-1h-imidazol-2-yl)-3-oxopropanoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-(1-methyl-1h-imidazol-5-yl)-3-oxopropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Advances, 13(48), 33659-33675.
  • Yoon, Y. K., et al. (2011). Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1738.
  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1265.
  • Szöllősi, G., & Bartók, M. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 116(15), 8334-8402.
  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2806-2813.
  • National Institutes of Health. (n.d.). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Neuman, R. C. (n.d.).
  • Li, K. Y., et al. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 7(3), 1124-1127.
  • The Royal Society of Chemistry. (n.d.). Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β- unsaturated aldehydes and ketones via hybrid syst.
  • Orabi, M. D., et al. (2020). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii, 42(4), 499-514.
  • International Journal of Research in Engineering and Technology. (n.d.). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH.
  • Google Patents. (n.d.). CN109232337B - Process for the purification of mesna.
  • Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266.
  • Ottokemi. (n.d.). Ethyl malonyl chloride, 98%, COA, Certificate of Analysis, 36239-09-5, E 2455. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

Welcome to the technical support center for Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered with this compound in aqueous media. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reproducibility of your experiments.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the structural features of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate that influence its solubility.

  • Imidazole Moiety: The presence of a 1-methyl-1H-imidazole ring is a key determinant of the compound's pH-dependent solubility. The nitrogen atom at position 3 of the imidazole ring is basic and can be protonated. The conjugate acid of 1-methyl-1H-imidazole has a pKa of approximately 7.0-7.4.[1][2][3] This means that at pH values below this pKa, the molecule will exist predominantly in its more soluble, protonated form.

  • β-Keto Ester Functionality: The ethyl 3-oxopropanoate portion of the molecule introduces a β-keto ester group. This functional group is known to be susceptible to hydrolysis and decarboxylation, particularly under heated or strongly acidic/basic conditions.[][5][6] This instability is a critical factor to consider during sample preparation and storage.

  • Overall Lipophilicity: The combination of the substituted imidazole ring and the ethyl ester group contributes to the molecule's overall lipophilicity, which is likely to result in low intrinsic aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate in my aqueous buffer (pH 7.4). What is the first step I should take?

A1: The low solubility at neutral pH is expected due to the pKa of the imidazole ring.[1][2][3] The first and most effective step is to adjust the pH of your aqueous medium .

  • Expert Insight: Since the pKa of the conjugate acid of the 1-methyl-1H-imidazole moiety is around 7.0-7.4, the compound is largely in its neutral, less soluble form at pH 7.4. By lowering the pH, you will protonate the imidazole ring, forming a more soluble salt.

Recommendation: Prepare a stock solution in a small amount of a suitable organic solvent (e.g., DMSO) and then dilute it into an acidic buffer (e.g., pH 4-6). It is crucial to determine the optimal pH that balances solubility and the stability of your compound and experimental system.

Q2: I've tried lowering the pH, but I'm still seeing precipitation over time. What else can I do?

A2: If pH adjustment alone is insufficient, you can explore the use of co-solvents or solubilizing excipients .

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[5][7] Commonly used co-solvents in research settings include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycols (PEGs)

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with a good safety profile.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the solute to dissolve. Cyclodextrins create a hydrophilic exterior around the poorly soluble molecule, effectively shielding it from the aqueous environment.

Q3: How should I prepare my stock solution to minimize solubility and stability issues?

A3: Proper stock solution preparation is critical for obtaining reliable and reproducible results.

Recommendation:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Intermediate Dilutions: If necessary, prepare intermediate dilutions from your primary stock solution in the same organic solvent.

  • Working Solution: For your experiments, dilute the stock solution into your final aqueous buffer. It is best to add the stock solution to the buffer with vigorous vortexing to ensure rapid dispersion and minimize precipitation. The final concentration of the organic solvent in your working solution should be kept to a minimum (ideally <1%) to avoid off-target effects in biological assays.

Q4: I am concerned about the stability of the β-keto ester group. How can I prevent degradation?

A4: The β-keto ester functionality is susceptible to hydrolysis, which can be accelerated by high temperatures and non-neutral pH.

Preventative Measures:

  • Temperature: Prepare and handle all solutions containing the compound on ice or at reduced temperatures whenever possible. Avoid heating solutions to aid dissolution.

  • pH: While acidic conditions improve solubility, very low pH can promote hydrolysis. It is a matter of finding a balance. A moderately acidic pH (e.g., 5-6) may be a good starting point.

  • Storage: Aqueous solutions of the compound should be prepared fresh for each experiment. If short-term storage is necessary, keep the solutions at 2-8°C and use them within a few hours. For longer-term storage, use aliquoted stock solutions in an anhydrous organic solvent at -80°C.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when working with Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Compound does not dissolve in aqueous buffer. Low intrinsic solubility at the current pH. 1. Decrease the pH of the buffer: The imidazole ring will become protonated, increasing solubility. Start with a buffer of pH 6.0 and incrementally decrease the pH until the compound dissolves.
Insufficient mixing. 2. Ensure adequate mixing: Vortex the solution vigorously for at least one minute. Sonication can also be used cautiously for short periods, but be mindful of potential heating and degradation.
Precipitation occurs after initial dissolution. Supersaturation and subsequent crystallization. 1. Decrease the final concentration: You may be exceeding the thermodynamic solubility of the compound in your chosen solvent system.
Change in temperature. 2. Maintain a constant temperature: If the compound was dissolved at a higher temperature, it might precipitate upon cooling to room temperature.
Compound degradation. 3. Assess stability: The precipitate could be a degradation product. Analyze the precipitate and the supernatant by HPLC or LC-MS to check for the presence of the parent compound and any new peaks.
Inconsistent results between experiments. Variability in solution preparation. 1. Standardize your protocol: Ensure the same pH, co-solvent concentration, mixing time, and temperature are used for every experiment.
Degradation of the compound in stock or working solutions. 2. Prepare fresh solutions: Always use freshly prepared aqueous solutions of the compound. Avoid using solutions that have been stored for an extended period, even at low temperatures.
Inaccurate quantification. 3. Verify the concentration of your stock solution: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your primary stock solution.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility

This protocol provides a rapid assessment of the compound's solubility under your specific experimental conditions.[1][11][12][13]

Methodology:

  • Prepare a 10 mM stock solution of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 5 mM down to low µM).

  • Add a fixed volume of the DMSO solutions to a larger volume of your aqueous buffer in another 96-well plate (e.g., 2 µL of DMSO solution into 198 µL of buffer) to achieve a final DMSO concentration of 1%.

  • Seal the plate and shake it at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Determining the Thermodynamic Solubility

This protocol determines the equilibrium solubility, which is a more accurate measure of a compound's true solubility.[2][11][14]

Methodology:

  • Add an excess amount of the solid compound to a vial containing your aqueous buffer of choice.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, filter the suspension through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • The measured concentration represents the thermodynamic solubility.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for accurately determining the concentration of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate in your solutions.

Suggested Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (to ensure protonation of the imidazole ring and good peak shape).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute the compound. A typical gradient might be 10-90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (this will need to be determined experimentally, but a good starting point is to scan from 200-400 nm).

  • Quantification: Create a calibration curve using standards of known concentrations to determine the concentration of your unknown samples.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate.

G start Start: Solubility Issue Identified ph_adjust Adjust pH to acidic range (e.g., pH 4-6) start->ph_adjust check_solubility1 Is the compound soluble? ph_adjust->check_solubility1 co_solvent Add a co-solvent (e.g., Ethanol, PEG) check_solubility1->co_solvent No success Success: Soluble and stable solution check_solubility1->success Yes check_solubility2 Is the compound soluble? co_solvent->check_solubility2 cyclodextrin Use a solubilizing excipient (e.g., HP-β-CD) optimize_concentration Optimize final concentration cyclodextrin->optimize_concentration check_solubility2->cyclodextrin No check_solubility2->success Yes check_stability Assess compound stability (HPLC/LC-MS) optimize_concentration->check_stability check_stability->success Stable failure Further formulation development required check_stability->failure Unstable

Caption: A workflow for troubleshooting the solubility of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate.

References

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). Retrieved from [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (2009, April 1). Retrieved from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved from [Link]

  • 1-甲基咪唑 - 维基百科. (n.d.). Retrieved from [Link]

  • Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

  • 1-Methylimidazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC. (2025, October 21). Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). Retrieved from [Link]

  • In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25). Retrieved from [Link]

  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. (n.d.). Retrieved from [Link]

  • Why is the keto form of ethyl acetoacetate more stable than an enol form? - Quora. (2017, December 5). Retrieved from [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. (2024, September 3). Retrieved from [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysi. (2024, September 9). Retrieved from [Link]

  • Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... - ResearchGate. (n.d.). Retrieved from [Link]

  • Ethyl acetoacetate - Wikipedia. (n.d.). Retrieved from [Link]

  • CN103450018A - Preparation method of ethyl acetoacetate - Google Patents. (n.d.).
  • Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters | PLOS One. (n.d.). Retrieved from [Link]

  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK - IAPC Journals - International Association of Physical Chemists. (2023, August 21). Retrieved from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Retrieved from [Link]

  • Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis: A Sustainable Process Development Appr. (2025, March 21). Retrieved from [Link]

  • Screening of different β-keto esters against different hydrolases with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Imidazole derivatives and salts thereof and their synthesis - European Patent Office - Googleapis.com. (n.d.).
  • A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. (2025, February 15). Retrieved from [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing). (n.d.). Retrieved from [Link]

  • Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset | ChemRxiv. (2024, December 3). Retrieved from [Link]

  • Active pharmaceutical ingredients (APIs) based on imidazole (top) and azaheterocyclic sulfenylated derivatives (bottom - ResearchGate. (n.d.). Retrieved from [Link]

  • Active pharmaceutical ingredients (APIs) based on imidazole or... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction temperature and time for Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

Target: Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (CAS: 1093114-85-2) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target: Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (CAS: 1093114-85-2)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of this specific β -keto ester. This compound is a highly valued building block in medicinal chemistry, particularly in the scaffold morphing of novel benzimidazole-based mycobacterial gyrase inhibitors and the development of topoisomerase IIA targets .

The most scalable and reliable method for its preparation is the magnesium-mediated Masamune condensation. However, the transformation of 1-methyl-1H-imidazole-4-carboxylic acid into its corresponding β -keto ester is highly sensitive to thermal parameters and reaction timing. Below is our comprehensive troubleshooting guide, empirical data, and a self-validating protocol to ensure reproducible success in your laboratory.

Troubleshooting FAQs: Temperature & Time Dynamics

Q1: Why is my yield of the β -keto ester so low despite full consumption of the starting carboxylic acid? A: Low yields in this condensation are typically caused by poor temperature control during the enolate addition step. If the magnesium enolate of potassium ethyl malonate is added to the acyl imidazole at temperatures above 10°C, the kinetic energy outpaces the chelation effect of the magnesium ion. This thermodynamic shift leads to competing O-acylation instead of the desired C-acylation. Actionable Advice: Ensure the coupling step is strictly initiated at 0°C. Maintain this temperature for at least 1 hour to stabilize the C-acylated intermediate before allowing the reaction to slowly warm to room temperature.

Q2: How do I know if the CDI activation step is complete, and what is the optimal time/temperature? A: The activation of 1-methyl-1H-imidazole-4-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) generates stoichiometric amounts of carbon dioxide ( CO2​ ). The reaction is a self-validating system: the complete cessation of gas evolution indicates the quantitative formation of the acyl imidazole intermediate. Actionable Advice: Stir the reaction at 25°C for 2 to 4 hours. Do not heat the reaction to 50°C to "speed it up." Elevated temperatures cause the highly reactive acyl imidazole to thermally degrade or dimerize, drastically reducing the purity of the downstream product.

Q3: My final product contains a significant amount of un-decarboxylated intermediate. How can I fix this? A: The final step of the reaction involves the loss of CO2​ from the coupled malonyl intermediate to form the β -keto ester. This decarboxylation requires sufficient thermal energy and time. If the reaction is quenched too early or kept at 0°C for the entire duration, the intermediate will persist. Actionable Advice: After the initial coupling at 0°C, the reaction must be stirred at 25°C for 12–16 hours (overnight). If LC-MS or TLC indicates the intermediate persists, a mild warming to 30–35°C for 1 hour prior to aqueous workup will force the decarboxylation to completion.

Quantitative Optimization Data

To illustrate the causality between temperature, time, and reaction success, refer to the optimization matrix below.

Table 1: Effect of Reaction Temperature and Time on Yield and Purity

CDI Activation (Temp / Time)Coupling (Temp / Time)Decarboxylation (Temp / Time)Isolated Yield (%)HPLC Purity (%)Mechanistic Observation
25°C / 2 h 0°C / 1 h 25°C / 16 h 82 >98 Optimal; complete CO2​ evolution and pure C-acylation.
50°C / 1 h0°C / 1 h25°C / 16 h6590Increased impurities due to acyl imidazole thermal degradation.
25°C / 2 h25°C / 1 h25°C / 16 h5585Exothermic coupling led to significant O-acylation byproducts.
25°C / 2 h0°C / 1 h10°C / 16 h4095Incomplete decarboxylation; malonyl intermediate detected.
Mechanistic Workflow

G A 1-Methyl-1H-imidazole- 4-carboxylic acid B CDI Activation (25°C, 2-4h) A->B C Acyl Imidazole Intermediate B->C G Coupling & Decarboxylation (0°C → 25°C, 12-16h) C->G D Potassium Ethyl Malonate + TEA + MgCl2 E Enolate Formation (10°C, 2h) D->E F Magnesium Enolate E->F F->G H Ethyl 3-(1-methyl-1H-imidazol- 4-yl)-3-oxopropanoate G->H

Mechanistic workflow for the MgCl2-mediated synthesis of the target beta-keto ester.

Standard Operating Procedure (SOP)

Self-Validating Protocol for Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

Phase 1: Activation of the Carboxylic Acid

  • Charge a dry, argon-purged round-bottom flask with 1-methyl-1H-imidazole-4-carboxylic acid (1.0 equiv) and anhydrous acetonitrile (10 mL/g).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in portions at 25°C.

  • Self-Validation Checkpoint: Observe the reaction mixture. Effervescence ( CO2​ gas) will begin immediately.

  • Stir the mixture at 25°C for 2–4 hours until gas evolution completely ceases, indicating quantitative conversion to the acyl imidazole.

Phase 2: Preparation of the Magnesium Enolate 5. In a separate dry flask, suspend potassium ethyl malonate (1.5 equiv) in anhydrous acetonitrile (10 mL/g) and cool to 0°C. 6. Add triethylamine (TEA) (2.5 equiv) dropwise, followed by anhydrous magnesium chloride ( MgCl2​ ) (1.8 equiv). 7. Stir the suspension at 10°C for 2 hours to ensure complete formation of the chelated magnesium enolate complex.

Phase 3: Coupling and Decarboxylation 8. Cool the enolate mixture (Phase 2) back to 0°C. 9. Transfer the acyl imidazole solution (Phase 1) dropwise into the enolate mixture over 30 minutes, maintaining the internal temperature strictly below 5°C. 10. Once the addition is complete, stir at 0°C for 1 hour to establish the C-acylated intermediate without triggering O-acylation. 11. Remove the cooling bath and allow the reaction to warm to 25°C. Stir for 12–16 hours to drive the decarboxylation. 12. Workup: Quench the reaction with 1M HCl (to pH 6) at 0°C, extract with ethyl acetate (3 × 20 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude β -keto ester.

References
  • Title: Non-quinolone Inhibitors of Bacterial Type IIA Topoisomerases: A Feat of Bioisosterism Source: Journal of Medicinal Chemistry 2014, 57 (14), 6060-6082. URL:[Link]

  • Title: Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing Source: ACS Medicinal Chemistry Letters 2014, 5 (7), 820-825. URL:[Link]

Optimization

Technical Support Center: Ensuring the Long-Term Stability of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate. By understanding the pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can maintain the integrity and purity of this critical research compound.

I. Compound Overview and Stability Profile

Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate is a bifunctional molecule containing a β-keto ester and a substituted imidazole ring. This unique structure makes it a valuable building block in medicinal chemistry.[1][2] However, these same functional groups are susceptible to specific degradation pathways that must be mitigated during long-term storage.

The primary stability concerns for this compound are:

  • Hydrolysis and Decarboxylation of the β-keto ester moiety.[3][4][5]

  • Degradation of the Imidazole Ring through oxidation, photodegradation, and extreme pH conditions.[6][7][8]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability?

A1: For optimal long-term stability, Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate should be stored at -20°C or lower , under an inert atmosphere (argon or nitrogen) , and protected from light .[9][10][11][12]

Q2: Why is an inert atmosphere necessary?

A2: The imidazole ring can be susceptible to oxidation.[6][7] Storing the compound under an inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation.[9]

Q3: Can I store the compound in a standard laboratory freezer?

A3: While a standard freezer (-20°C) is acceptable, an ultra-low temperature freezer (-80°C) is preferable for extended storage periods to significantly slow down all potential degradation reactions.[11][12][13]

Q4: How does pH affect the stability of this compound?

A4: Both acidic and basic conditions can promote the hydrolysis of the ester.[5][14] Furthermore, the stability of the imidazole ring can be compromised at harsh acidic or basic pH.[6][15][16][17] It is recommended to maintain the compound in a solid state or, if in solution, at a neutral pH.

Q5: What are the visible signs of degradation?

A5: Visual signs of degradation can include a change in color, clumping of the solid material (indicating moisture absorption), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.

III. Troubleshooting Guide: Addressing Common Stability Issues

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected experimental results. Compound degradation.1. Verify the storage conditions (temperature, atmosphere, light protection). 2. Perform a purity analysis using HPLC or GC-MS (see Section V). 3. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage protocols.
Appearance of new peaks in HPLC or GC-MS chromatograms. Formation of degradation products.1. Characterize the degradation products using LC-MS or NMR to identify the degradation pathway (see Section IV). 2. Adjust storage and handling procedures to mitigate the identified degradation pathway (e.g., improve inert atmosphere, protect from light).
Inconsistent results between different batches of the compound. Variation in initial purity or degradation during storage of one batch.1. Request a Certificate of Analysis (CoA) for each batch to compare initial purity. 2. Analyze the purity of each batch using a validated analytical method.

IV. Primary Degradation Pathways

Understanding the chemical reactions that can degrade Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate is essential for preventing them.

A. β-Keto Ester Degradation

The most common degradation pathway for the β-keto ester moiety is a two-step process:

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding β-keto acid. This reaction can be catalyzed by acid or base.[3][14]

  • Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide, especially upon heating, to form a ketone.[4][5][18]

A Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate B 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoic acid (β-Keto acid intermediate) A->B Hydrolysis (H2O, H+ or OH-) C 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one (Ketone degradation product) B->C Decarboxylation (Heat) D CO2 B->D Decarboxylation (Heat)

Caption: Degradation of the β-keto ester via hydrolysis and decarboxylation.

B. Imidazole Ring Degradation

The imidazole ring is generally stable, but can degrade under certain conditions:

  • Oxidation: Strong oxidizing agents or autoxidation can lead to ring opening and the formation of various degradation products.[6][7]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the imidazole moiety.[6][8]

  • Extreme pH: Harsh acidic or basic conditions can potentially lead to cleavage of the imidazole ring.[6]

A Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate B Oxidative Degradation Products A->B Oxidizing agents / O2 C Photodegradation Products A->C Light / UV D Ring-Opened Products A->D Harsh Acid / Base

Caption: Potential degradation pathways of the imidazole ring.

V. Protocols for Stability and Purity Assessment

Regularly assessing the purity of your compound is crucial, especially for long-term studies.

A. High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general method that should be optimized for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, then ramp to 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS can be useful for detecting volatile degradation products.[19][20]

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Detector: Scan from m/z 40 to 550.

  • Sample Preparation: Dissolve the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR can confirm the structure of the compound and help identify degradation products.[20][21]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Compare the obtained spectrum with a reference spectrum of a pure sample. Look for the appearance of new signals or the disappearance of characteristic peaks.

VI. Recommended Long-Term Storage Protocol

  • Aliquot: Upon receipt, if the quantity allows, aliquot the compound into smaller, single-use vials. This prevents repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere.

  • Inert Atmosphere: Before sealing, flush each vial with a gentle stream of an inert gas like argon or nitrogen.[9]

  • Seal Tightly: Use vials with high-quality, airtight seals.

  • Protect from Light: Wrap the vials in aluminum foil or use amber-colored vials to protect the compound from light.[9]

  • Storage Temperature: Store the vials in an ultra-low temperature freezer (-80°C) for maximum stability, or at a minimum of -20°C.[11][12]

  • Log and Label: Clearly label each vial with the compound name, date of receipt, and aliquot number. Maintain a detailed log of storage conditions and usage.

By implementing these guidelines, you can significantly extend the shelf-life of your Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate and ensure the reliability and reproducibility of your experimental results.

VII. References

  • Benchchem. (n.d.). Preventing degradation of Imidazo[4,5-d]imidazole during functionalization reactions. Retrieved from

  • ACS Publications. (2019, December 18). Degradative Behavior and Toxicity of Alkylated Imidazoles. Retrieved from

  • PubMed. (2019, February 28). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. Retrieved from

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from

  • ACS ES&T Air. (2024, May 9). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Retrieved from

  • (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Retrieved from

  • PNAS. (n.d.). Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. Retrieved from

  • Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from

  • ACS Publications. (2019, December 18). Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research. Retrieved from

  • RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Retrieved from

  • ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?. Retrieved from

  • (n.d.). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Retrieved from

  • ACS Publications. (2015, September 8). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte | Chemistry of Materials. Retrieved from

  • YouTube. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from

  • FDA. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from

  • PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Retrieved from

  • PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from

  • International Journal of Current Advanced Research. (2016, May 28). Imidazole, its derivatives & their importance. Retrieved from

  • ACS Publications. (2012, January 30). Origins of the Stability of Imidazole–Imidazole, Benzene–Imidazole, and Benzene–Indole Dimers: CCSD(T)/CBS and SAPT Calculations | The Journal of Physical Chemistry A. Retrieved from

  • (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from

  • JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from

  • FAU CRIS. (n.d.). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Retrieved from

  • PMC. (n.d.). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Retrieved from

  • PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from

  • ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from

  • Benchchem. (n.d.). preventing decarboxylation of beta-keto acids during analysis. Retrieved from

  • (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from

  • Sapphire Bioscience. (n.d.). Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate. Retrieved from

  • JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from

  • (n.d.). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. Retrieved from

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from

  • PubMed. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from

  • Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from

  • PMC. (n.d.). Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. Retrieved from

  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from

  • NextSDS. (n.d.). ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate. Retrieved from

  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from

  • PubChemLite. (n.d.). Ethyl 3-(1-methyl-1h-imidazol-5-yl)-3-oxopropanoate (C9H12N2O3). Retrieved from

  • (2023, January 26). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Retrieved from

  • (n.d.). Pathway Text Search. Retrieved from

  • BLDpharm. (n.d.). 1553338-06-9|Ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate. Retrieved from

  • ijprajournal. (2020, November 10). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from

  • SciELO. (n.d.). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Retrieved from

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from

Sources

Troubleshooting

Advanced purification techniques for crude Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

An Advanced Technical Guide for the Purification of Crude Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate Technical Support Center Welcome to the technical support center for the advanced purification of Ethyl 3-(1-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Technical Guide for the Purification of Crude Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

Technical Support Center

Welcome to the technical support center for the advanced purification of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate (CAS: 1093114-85-2). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this key intermediate with high purity. Given the compound's unique structural features—a polar imidazole ring and a reactive β-keto ester moiety—standard purification protocols often fall short.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for advanced purification techniques.

Section 1: Compound Profile and Inherent Purification Challenges

Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate is a polar molecule featuring a basic nitrogen-containing heterocycle.[1][2] These characteristics present several distinct purification challenges:

  • High Polarity: The combination of the imidazole ring and the β-keto ester group makes the compound highly polar. This can lead to poor retention and separation on traditional reversed-phase (RP-HPLC) chromatography systems.[3]

  • Peak Tailing: The basic nitrogen on the imidazole ring can interact strongly with acidic silanol groups present on the surface of standard silica gel stationary phases. This secondary interaction is a primary cause of severe peak tailing in normal-phase chromatography, leading to poor resolution and cross-contamination of fractions.[4]

  • Chemical Instability: β-keto esters are susceptible to degradation, particularly hydrolysis of the ethyl ester and decarboxylation, which can be catalyzed by acidic or basic conditions, or elevated temperatures.[5]

  • Formation of Colored Impurities: Imidazole derivatives can be prone to oxidation, which may result in the formation of colored byproducts that are often difficult to remove.[6]

The following workflow provides a general strategy for approaching the purification of this compound.

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Execution & Troubleshooting start Crude Product Analysis (LC-MS, NMR) assess Identify Key Impurities - Starting Materials - Byproducts - Degradants start->assess decision Select Purification Strategy assess->decision flash Modified Flash Chromatography decision->flash  Large Scale  Non-polar Impurities prep_hplc Preparative HPLC decision->prep_hplc  High Resolution Needed  Polar Impurities sfc Preparative SFC decision->sfc  Speed & Green Chemistry  Chiral or Achiral recrystal Recrystallization decision->recrystal  High Purity Crude  Final Polishing execute Perform Purification flash->execute prep_hplc->execute sfc->execute recrystal->execute analyze Analyze Fractions for Purity & Recovery execute->analyze pool Pool Pure Fractions & Evaporate analyze->pool Purity OK troubleshoot Troubleshoot (See Guide) analyze->troubleshoot Purity/Recovery Issue final_qc Final QC Analysis pool->final_qc troubleshoot->decision Re-evaluate Strategy

General purification workflow for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect in my crude product?

Your crude material will likely contain a mixture of unreacted starting materials, reaction byproducts, and degradation products. Common synthesis routes for β-keto esters and imidazole derivatives suggest the following possibilities:[7][8]

Impurity Type Potential Compounds Reason for Presence
Starting Materials 1-methyl-4-acetylimidazole, Diethyl carbonate, etc.Incomplete reaction conversion.
Reaction Byproducts Self-condensation products of the ester, Acylated imidazole intermediates.Side reactions occurring under synthesis conditions.[9]
Degradation Products 3-(1-methyl-1H-imidazol-4-yl)acetic acidHydrolysis of the ethyl ester.
1-(1-methyl-1H-imidazol-4-yl)ethan-1-oneDecarboxylation of the β-keto acid intermediate.
Colored Impurities Oxidized imidazole speciesAir sensitivity of the imidazole ring, especially under harsh reaction conditions.[6]

Q2: My crude product is a dark oil/solid. How can I remove the color?

Colored impurities are often large, conjugated molecules resulting from oxidation.[6] A multi-step approach is most effective:

  • Activated Carbon Treatment: Before detailed chromatography, dissolving the crude product in a suitable solvent (e.g., ethyl acetate, ethanol) and treating it with activated carbon can adsorb a significant portion of colored impurities. This is often performed as part of a recrystallization protocol.[6]

  • Chromatography: If color persists, chromatographic separation is necessary. Normal-phase chromatography on silica or alumina is often effective at retaining these polar, colored compounds at the baseline.

  • Recrystallization: For solid products, recrystallization is an excellent final step to exclude impurities from the crystal lattice, often resulting in a much lighter-colored material.[10]

Q3: My compound seems to be degrading during purification on silica gel. Why is this happening and what can I do?

The silica gel surface is inherently acidic due to the presence of silanol groups.[11] This acidic environment can catalyze the hydrolysis and subsequent decarboxylation of the β-keto ester. To mitigate this:

  • Neutralize the Silica: Use silica gel that has been pre-treated or "deactivated" with a base. This can be done by preparing a slurry of the silica in the mobile phase containing a small amount of a non-nucleophilic amine like triethylamine (0.5-1%).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like diol.

  • Limit Contact Time: Perform flash chromatography rather than traditional gravity column chromatography to minimize the time the compound spends on the stationary phase.

Q4: Which advanced chromatographic mode is best for this compound?

The choice depends on the specific impurities and the scale of purification. For this polar molecule, conventional C18 RP-HPLC is often challenging.[3] Advanced strategies are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for retaining and separating very polar compounds. It uses a polar stationary phase with a high organic content mobile phase, which is also advantageous for sensitivity in mass spectrometry (MS) detection.[12][13]

  • Supercritical Fluid Chromatography (SFC): A powerful "green" technique that uses supercritical CO2 as the main mobile phase.[14][15] It is particularly effective for preparative scale purification, offering fast separations and reduced solvent consumption. It performs well for moderately polar to non-polar compounds and can be adapted for polar molecules.[16][17]

  • Mixed-Mode Chromatography: Utilizes stationary phases with both reversed-phase and ion-exchange characteristics. This provides multiple retention mechanisms to improve the separation of polar and ionizable compounds.[3]

G start Impurity Profile Known? polar_imp Impurities are Very Polar? start->polar_imp Yes nonpolar_imp Impurities are Non-Polar? start->nonpolar_imp No (General) hilic HILIC polar_imp->hilic Yes sfc SFC polar_imp->sfc No mod_np Modified Normal Phase nonpolar_imp->mod_np Yes rp_hplc Reversed-Phase (e.g., Polar-Embedded) nonpolar_imp->rp_hplc No

Decision tree for selecting a purification method.

Section 3: Troubleshooting Guide

Problem 1: Severe peak tailing or no elution from a silica gel column.

  • Symptom: The product peak on the chromatogram is broad and asymmetrical (tails), or the compound does not elute from the column with moderately polar solvents (e.g., 100% ethyl acetate).

  • Causality: The basic nitrogen atom of the imidazole ring is strongly interacting with acidic silanol groups on the silica surface. This is a classic secondary interaction issue that disrupts the primary partitioning mechanism.[4]

  • Solutions:

    • Mobile Phase Modification: Add a competitive base to your mobile phase. A concentration of 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) in the eluent is typically sufficient to occupy the active sites on the silica, allowing the target compound to elute with a much-improved peak shape.

    • Ammonia Treatment: For very problematic cases, adding a small amount of ammonium hydroxide to the more polar solvent in your gradient (e.g., 0.5% NH4OH in methanol) can be effective.

    • Change Stationary Phase: Switch to a more inert stationary phase such as neutral alumina or a polymer-based support.

Problem 2: Poor retention in Reversed-Phase HPLC (elutes near the void volume).

  • Symptom: The compound elutes very early in the chromatographic run, even with a high percentage of aqueous mobile phase (e.g., >95% water), making it difficult to separate from other polar impurities.

  • Causality: The molecule is too polar to effectively partition into the non-polar C18 stationary phase. Standard RP-HPLC is optimized for non-polar compounds.

  • Solutions:

    • Switch to HILIC: This is the ideal solution. HILIC is designed specifically for polar analytes, where retention increases with polarity.[12] See Protocol 4.1 for a starting method.

    • Use a Polar-Embedded Column: These are specialized reversed-phase columns (e.g., with embedded amide or carbamate groups) that offer enhanced retention for polar compounds compared to standard C18 phases.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a more non-polar complex with the protonated imidazole, increasing its retention on a C18 column. Note that ion-pairing reagents can be difficult to remove from the final product and may suppress MS signals.[3]

Problem 3: Low product recovery after preparative chromatography.

  • Symptom: After pooling fractions and evaporating the solvent, the final mass of the purified product is significantly lower than expected based on crude input and purity analysis.

  • Causality: This can be due to on-column degradation, irreversible adsorption to the stationary phase, or issues with fraction collection.

  • Solutions:

    • Check for Degradation: Analyze a sample of the pooled fractions by LC-MS before evaporation to see if new impurity peaks have appeared that were not in the crude material. If degradation is observed, consider the stability issues mentioned in FAQ Q3.

    • Verify Elution: After the run, flush the column with a very strong solvent (e.g., for a silica column, 10% methanol in dichloromethane with 1% TEA) and collect a final fraction. Analyze this to see if a significant amount of your product was irreversibly adsorbed and is now being stripped from the column.

    • Optimize Fraction Collection: Ensure the delay volume between your detector and fraction collector is correctly calibrated.[18][19] An incorrect setting can lead to the desired peak being collected in the wrong tubes or being missed entirely.

Section 4: Advanced Purification Protocols

Protocol 4.1: Preparative Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is highly recommended for achieving high-resolution separation of the target compound from polar impurities.

  • Column: A preparative HILIC column with an amide, diol, or bare silica stationary phase. (e.g., 20 x 150 mm, 5 µm particle size).

  • Sample Preparation: Dissolve the crude product in a solution that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid) at a concentration of 20-50 mg/mL. Filter through a 0.45 µm filter.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Chromatographic Conditions:

Parameter Value Rationale
Flow Rate 20 mL/minTypical for a 20 mm ID preparative column.
Gradient 95% B to 70% B over 15 minStarts with high organic content to retain the polar analyte, then increases aqueous content to elute it. The shallow gradient aids resolution.
Detection UV at 254 nm and 280 nmImidazole rings typically have UV absorbance in this range.
Injection Volume 1-5 mLDepends on sample concentration and column loading capacity.

Protocol 4.2: Preparative Supercritical Fluid Chromatography (SFC)

SFC provides a fast, high-throughput, and environmentally friendly alternative to HPLC.[15][17]

  • Column: A preparative SFC column, often with a polar stationary phase. (e.g., 2-Ethylpyridine, Diol, or Amino phase, 20 x 150 mm, 5 µm).

  • Sample Preparation: Dissolve the crude product in a suitable alcohol like methanol or ethanol. DMSO can be used for solubility issues but may complicate solvent removal.[17]

  • Mobile Phase:

    • Solvent A: Supercritical CO2

    • Solvent B: Methanol (or other alcohol modifier)

  • Chromatographic Conditions:

Parameter Value Rationale
Flow Rate 80 g/min SFC allows for much higher flow rates than HPLC due to the low viscosity of the mobile phase.[16]
Back Pressure 120 barMaintains the CO2 in a supercritical state.[15]
Column Temp. 40 °CInfluences the density and solvating power of the supercritical fluid.
Gradient 5% B to 30% B over 10 minThe alcohol modifier increases the polarity and elution strength of the mobile phase.
Detection UV-Vis Diode Array Detector (DAD)To monitor the elution profile.

Section 5: References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at:

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Available at:

  • How Good is SFC for Polar Analytes? Chromatography Today. Available at:

  • Advances in chromatography: contemporary techniques and applications. Taylor & Francis. Available at:

  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem. Available at:

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Benchchem. Available at:

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. ACS Publications. Available at:

  • The Science of Separation : Advanced Chromatography Techniques and Applications. Career Point University, Kota. Available at:

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Available at:

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. Available at:

  • Preparative HPLC Troubleshooting Guide. Agilent. Available at:

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. Available at:

  • Supercritical Fluid Chromatography. Buchi.com. Available at:

  • Preparative HPLC Troubleshooting Guide. Agilent. Available at:

  • HPLC Troubleshooting Guide. ACE. Available at:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate. Sapphire Bioscience. Available at:

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. Available at:

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at:

  • Ethyl 3-(1-methyl-1h-imidazol-5-yl)-3-oxopropanoate (C9H12N2O3). PubChemLite. Available at:

  • N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Beilstein Journals. Available at:

Sources

Optimization

Reducing unwanted byproducts in Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate reactions

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate. This document provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize unwanted byproducts and optimize your reaction outcomes.

Introduction: The Chemistry of a Crossed Claisen Condensation

The synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate, a β-keto ester, is typically achieved through a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[1][2] In this specific synthesis, the likely precursors are an ester of 1-methyl-1H-imidazole-4-carboxylic acid and an acetate ester. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting materials.[3]

However, like any chemical transformation, this reaction is susceptible to the formation of unwanted byproducts. This guide will address the most common issues encountered during this synthesis and provide scientifically grounded solutions to mitigate them.

Troubleshooting Guide: Minimizing Unwanted Byproducts

This section addresses specific problems you may encounter during the synthesis and purification of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate.

Problem 1: Low Yield of the Desired β-Keto Ester

Question: My reaction is resulting in a low yield of the target compound. What are the potential causes and how can I improve it?

Answer: Low yields in a crossed Claisen condensation can stem from several factors. Here's a breakdown of the common culprits and their solutions:

  • Insufficient Base Strength or Stoichiometry: The Claisen condensation requires a full equivalent of a strong base to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[4] Using a weak base or a catalytic amount will result in a poor yield.

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure you are using at least one full equivalent of the base relative to the limiting ester reagent.

  • Self-Condensation of the Acetate Ester: If both of your starting esters have α-hydrogens, you can get a mixture of four different products, significantly lowering the yield of your desired compound.[2]

    • Solution: To favor the desired crossed product, use an excess of the acetate ester. A more controlled approach is to slowly add the acetate ester to the reaction mixture containing the imidazole ester and the base. This keeps the concentration of the enolizable acetate low, minimizing its self-condensation.

  • Hydrolysis of Esters: The presence of water in your reaction can lead to the hydrolysis of either your starting esters or your product, forming carboxylic acids which will be unreactive under these conditions.[3]

    • Solution: Ensure all your reagents and solvents are anhydrous. Dry your solvents using appropriate methods (e.g., distillation from a drying agent) and use freshly opened or properly stored reagents.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature moderately. However, be aware that excessive heat can promote side reactions.[5]

Table 1: Troubleshooting Low Yields

Potential Cause Recommended Solution Scientific Rationale
Insufficient BaseUse ≥ 1 equivalent of a strong base (e.g., NaH, NaOEt).Drives the reaction equilibrium forward by irreversibly deprotonating the product.[4]
Self-CondensationUse an excess of the acetate ester or add it slowly.Minimizes the concentration of the enolizable ester, favoring the crossed reaction.
HydrolysisUse anhydrous reagents and solvents.Prevents the saponification of esters to unreactive carboxylates.[3]
Incomplete ReactionMonitor reaction progress (TLC/HPLC) and adjust time/temperature.Ensures the reaction proceeds to completion for maximum product formation.
Problem 2: Presence of a Major Byproduct with a Lower Molecular Weight

Question: I am observing a significant byproduct that appears to be the result of decarboxylation. How can I prevent this?

Answer: The byproduct you are observing is likely 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one, the result of the decarboxylation of your target β-keto ester. β-keto acids are notoriously unstable and readily lose CO2 upon heating.[6] While your product is a β-keto ester, it can be hydrolyzed to the corresponding acid during workup or purification, which then decarboxylates.

  • Workup Conditions: Acidic workups, especially at elevated temperatures, can promote hydrolysis followed by decarboxylation.

    • Solution: Perform your aqueous workup at low temperatures (e.g., 0-5 °C). Use a mild acid, such as a saturated aqueous solution of ammonium chloride, to neutralize the reaction mixture. Avoid strong acids and prolonged exposure to acidic conditions.

  • Purification Method: Purification techniques that involve heat, such as distillation, can trigger decarboxylation.

    • Solution: Purify your product using column chromatography on silica gel at room temperature. Use a non-protic eluent system to avoid on-column reactions.

  • Krapcho Decarboxylation Conditions: Certain conditions can directly promote the decarboxylation of β-keto esters. This is known as the Krapcho decarboxylation and is often facilitated by salts like NaCl or LiCl in polar aprotic solvents at high temperatures.[7]

    • Solution: Avoid using halide salts in your workup if you are using a polar aprotic solvent. Keep the temperature of your reaction and purification steps as low as is practical.

Workflow for Minimizing Decarboxylation

Start Crude Reaction Mixture Workup Aqueous Workup Start->Workup Purification Purification Workup->Purification Low Temperature Mild Acid Byproduct Decarboxylation Byproduct Workup->Byproduct High Temperature Strong Acid Product Pure Product Purification->Product Purification->Byproduct High Temperature

Caption: Workflow to minimize decarboxylation.

Problem 3: Formation of Byproducts Related to the Imidazole Ring

Question: I suspect I am getting side reactions involving the imidazole ring itself. What are these potential reactions and how can I avoid them?

Answer: The imidazole ring contains a nucleophilic nitrogen atom which can potentially participate in side reactions.

  • N-Acylation: The N-3 nitrogen of the imidazole ring can act as a nucleophile and attack the ester carbonyl of the acetate ester, leading to the formation of an N-acylimidazolium intermediate. This is less likely to be a major pathway in the presence of a strong base which will deprotonate the more acidic α-carbon of the ester, but it can occur.

    • Solution: Using a sterically hindered base might help to disfavor the attack at the imidazole nitrogen. Maintaining a low reaction temperature can also help to control this side reaction.

  • Hydrolysis of the Imidazole Ring: While generally stable, under harsh acidic or basic conditions, particularly at high temperatures, the imidazole ring can be susceptible to hydrolysis.[8]

    • Solution: As mentioned previously, use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases and high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are excellent choices.[2] If using NaOEt, it is crucial that your esters are also ethyl esters to prevent transesterification, which would lead to a mixture of products.[3]

Q2: How can I effectively purify the final product?

A2: Flash column chromatography on silica gel is the recommended method for purifying Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should provide good separation from non-polar byproducts and unreacted starting materials. Given the polarity of the imidazole moiety, it may be necessary to use a more polar solvent system, such as dichloromethane/methanol.

Q3: Can I use a different acetate ester, for example, methyl acetate?

A3: Yes, but if you use methyl acetate, you should use sodium methoxide as the base to avoid transesterification. The general rule is to match the alkoxide base to the alkoxy group of the ester.[3]

Q4: My product seems to be unstable and decomposes upon storage. How can I store it properly?

A4: β-keto esters can be susceptible to hydrolysis and decarboxylation over time, especially if exposed to moisture or acidic/basic contaminants. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is ideal). Ensure the product is free of any residual acid or base from the purification process.

Experimental Protocol: Synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate

  • Ethyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Addition of Esters: Dissolve ethyl 1-methyl-1H-imidazole-4-carboxylate (1 equivalent) and ethyl acetate (2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of NaH in THF at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess NaH by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Reaction Pathway

Reactant1 Ethyl 1-methyl-1H-imidazole-4-carboxylate Product Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate Reactant1->Product Reactant2 Ethyl acetate Intermediate Enolate of Ethyl Acetate Reactant2->Intermediate Deprotonation Base NaH or NaOEt Base->Intermediate Intermediate->Product Nucleophilic Acyl Substitution

Caption: Synthesis of the target compound.

References

  • Benchchem.
  • Organic Chemistry Tutor.
  • Master Organic Chemistry.
  • Mg2+-Imidazole-Catalyzed Self-Condensation of Malonyl Thioesters: Getting Tuned for Biomimetic Polyketide Synthesis? - PMC.
  • Sapphire Bioscience. Ethyl 3-(1-methyl-1H-imidazol-4-yl)
  • Chemistry Steps. Claisen Condensation Reaction Mechanism. November 11, 2021.
  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal.
  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • Chemistry LibreTexts. 23.
  • Chemistry LibreTexts. 23.
  • Benchchem. Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.
  • Taylor & Francis Online. Full article: Synthesis of imidazole-containing analogues of farnesyl pyrophosphate and evaluation of their biological activity on protein farnesyltransferase. April 08, 2009.
  • Wiley Online Library. Imidazole‐Catalyzed Hydrolysis of Substituted Benzoate Esters. A Detailed Kinetic and Mechanistic Study. 1991.
  • PMC.
  • Chemistry LibreTexts. 9.
  • Wikipedia.
  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. August 06, 2025.
  • ResearchGate.
  • CHEM 330 Topics Discussed on Sept.
  • PMC. Ethyl 4-[3-(1H-imidazol-1-yl)
  • Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)
  • NextSDS. ethyl 3-(1-methyl-1H-imidazol-5-yl)
  • ResearchGate.
  • Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies.
  • Portal AmeliCA.
  • Beilstein Journal of Organic Chemistry.
  • Journal of the American Chemical Society. Hydrolysis of Imidazole-2-ylidenes. December 21, 2010.
  • Organic Syntheses Procedure. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
  • ACS Publications. Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. November 17, 2010.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separ
  • BLDpharm. 1553338-06-9|Ethyl 3-(1-methyl-1H-imidazol-5-yl)
  • Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

A Validated High-Performance Liquid Chromatography Method for Purity Assessment of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate: A Comparative Guide

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive, validate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate, a key building block in the synthesis of various pharmaceutical compounds.

This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the methodological choices and a comparative analysis against modern chromatographic techniques. We will delve into the rationale behind the selection of chromatographic conditions, the systematic approach to method validation as per international guidelines, and an objective comparison with Ultra-Performance Liquid Chromatography (UPLC).

The Analytical Challenge: Structural Considerations for Method Development

Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate possesses distinct chemical features that guide the development of a suitable HPLC method. The presence of the 1-methyl-1H-imidazole ring, a heterocyclic aromatic amine, provides a chromophore for UV detection and a site for potential ionic interactions. The β-ketoester functionality introduces polarity and the potential for keto-enol tautomerism. A successful chromatographic method must be able to separate the main compound from any process-related impurities or degradation products.

A Robust HPLC Method for Purity Determination

Based on the structural characteristics of the analyte and a review of established methods for imidazole derivatives and ketoesters, a reversed-phase HPLC method is proposed. Reversed-phase chromatography is a versatile and widely used technique for the separation of moderately polar to nonpolar compounds.[1]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte. The 5 µm particle size is a standard for conventional HPLC, offering a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe use of a buffered aqueous mobile phase (formic acid) helps to ensure consistent peak shapes by controlling the ionization of the imidazole ring. Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% BA gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Detection UV at 220 nmThe imidazole ring is expected to have significant absorbance in the low UV region. Studies on various imidazole derivatives show absorption maxima ranging from 210 nm to over 300 nm.[2][3][4][5] A wavelength of 220 nm is chosen as a starting point to ensure good sensitivity for the parent compound and potential impurities containing the imidazole chromophore.
Injection Volume 10 µLA standard injection volume to minimize band broadening.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Ensuring Method Reliability: A Comprehensive Validation Protocol

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. The following validation protocol is designed to meet the requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA).[6][7]

G cluster_0 Method Validation Workflow Specificity Specificity (Peak Purity & Resolution) Linearity Linearity & Range (5-7 Concentration Levels) Specificity->Linearity Accuracy Accuracy (Spiked Placebo Analysis) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Small Variations in Method Parameters) LOD_LOQ->Robustness SystemSuitability System Suitability (Pre-run check) SystemSuitability->Specificity

Caption: Workflow for the HPLC Method Validation.

Experimental Protocols for Validation
  • Specificity: To demonstrate specificity, a solution of the analyte will be subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. The chromatograms of the stressed samples will be compared to that of an unstressed sample to ensure that the method can resolve the main peak from any degradation products. Peak purity will be assessed using a photodiode array (PDA) detector.

  • Linearity and Range: Linearity will be evaluated by analyzing a series of at least five concentrations of the analyte reference standard over a range of 50% to 150% of the target concentration. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the analyte at 100% of the target concentration will be performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): The repeatability experiment will be repeated on a different day, by a different analyst, and on a different instrument. The RSD between the two sets of data will be calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ will be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method will be assessed by intentionally introducing small variations to the method parameters (e.g., ±0.2 pH unit change in mobile phase, ±2°C change in column temperature, ±0.1 mL/min change in flow rate) and observing the effect on the results.

Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is a robust and reliable technique, UPLC has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[7][8] This is primarily due to the use of columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling higher backpressures.[9]

FeatureHPLC (Developed Method)UPLC (Alternative)Justification
Particle Size 5 µm< 2 µmSmaller particles in UPLC lead to higher efficiency and better resolution.
Analysis Time ~30 minutes~5-10 minutesThe higher efficiency of UPLC allows for faster separations without sacrificing resolution.
Solvent Consumption HighLowShorter analysis times and lower flow rates in UPLC result in significantly less solvent usage.[7]
Sensitivity GoodExcellentNarrower peaks in UPLC lead to increased peak height and better signal-to-noise, enhancing sensitivity for trace impurities.[7][8]
System Backpressure ~1000-2000 psi~8000-15000 psiUPLC systems are engineered to operate at much higher pressures.
Cost Lower initial investmentHigher initial investmentUPLC instrumentation is more expensive than standard HPLC systems.

Alternative Analytical Technique: Gas Chromatography (GC)

For certain ketoesters, Gas Chromatography (GC) can be a viable alternative analytical technique, particularly for assessing volatile impurities.[10][11][12] GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate, GC could be used as a complementary technique to detect and quantify low molecular weight, volatile impurities that may not be well-retained or resolved by reversed-phase HPLC. However, the relatively low volatility and potential for thermal degradation of the target analyte make HPLC the more suitable primary technique for purity assessment.

G cluster_1 Overall Purity Assessment Strategy Sample Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate Sample HPLC_Analysis Primary Purity Assay (HPLC) Sample->HPLC_Analysis UPLC_Comparison High-Throughput/High-Sensitivity Analysis (UPLC) Sample->UPLC_Comparison Alternative GC_Analysis Volatile Impurity Profiling (GC) Sample->GC_Analysis Complementary Final_Purity Comprehensive Purity Profile HPLC_Analysis->Final_Purity UPLC_Comparison->Final_Purity GC_Analysis->Final_Purity

Caption: Logical flow for a comprehensive purity assessment.

Conclusion

The presented HPLC method provides a robust and reliable approach for the purity determination of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate. The detailed validation protocol, grounded in ICH and FDA guidelines, ensures the trustworthiness and scientific integrity of the results. The comparative analysis with UPLC highlights the advancements in chromatographic technology, offering a pathway to increased efficiency and sensitivity for high-throughput environments. While HPLC remains a workhorse in many laboratories, understanding the capabilities of alternative techniques like UPLC and complementary methods such as GC is crucial for a comprehensive and efficient analytical strategy in modern drug development.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). Technology Networks. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved from [Link]

  • Effective HPLC method development. (n.d.). SciSpace. Retrieved from [Link]

  • UPLC vs HPLC: what is the difference? (2023, October 11). Alispharm. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • HPLC Vs UPLC - What's The Difference? (2022, February 9). Aijiren. Retrieved from [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters Corporation. Retrieved from [Link]

  • Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. (n.d.). Academia.edu. Retrieved from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (n.d.). PMC. Retrieved from [Link]

  • A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. (2022, November 1). MDPI. Retrieved from [Link]

  • Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... (n.d.). ResearchGate. Retrieved from [Link]

  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazole as a parent π-conjugated backbone in charge-transfer chromophores. (2012, January 5). PMC. Retrieved from [Link]

  • Synthesis, photophysics and two-photon absorption of imidazole-centred tripodal chromophores. (2024, July 11). RSC Publishing. Retrieved from [Link]

  • Properties of chromophores 88-93 [30108-110]. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromogenic azomacrocycles with imidazole residue: Structure vs. properties. (2023, August 8). MOST Wiedzy. Retrieved from [Link]

  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (n.d.). Iraqi Journal of Science. Retrieved from [Link]

Sources

Validation

Benchmarking Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate against standard beta-keto esters

As drug development increasingly targets complex protein-protein interactions, the incorporation of nitrogen-rich heterocycles into aliphatic scaffolds has become a paramount strategy. Ethyl 3-(1-methyl-1H-imidazol-4-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex protein-protein interactions, the incorporation of nitrogen-rich heterocycles into aliphatic scaffolds has become a paramount strategy. Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (EMIO) represents a sophisticated evolution of the traditional β-keto ester. While standard aliphatic esters like Ethyl Acetoacetate (EAA) are foundational to C-C bond formation, EMIO introduces a highly tunable imidazole moiety that profoundly alters its electronic landscape, tautomeric equilibrium, and coordination chemistry.

This guide provides an objective, data-driven comparison between EMIO and standard β-keto esters, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for advanced synthetic applications.

Mechanistic Causality: Electronic & Structural Divergence

The fundamental reactivity of standard β-keto esters stems from their 1,3-dicarbonyl arrangement. This structural motif synergistically stabilizes the conjugate base via resonance, lowering the α-proton pKa to approximately 9–11 1. This highly polarized environment allows for the facile formation of a resonance-stabilized enolate ion using mild bases 2. In classic condensation reactions, this stable enolate acts as a thermodynamic sink, driving the reaction forward 3.

When benchmarking EMIO (CAS: 1093114-85-2) 4 against EAA, the replacement of the terminal methyl group with a 1-methyl-1H-imidazol-4-yl ring introduces two critical variables:

  • Inductive and Resonance Modulation: The imidazole ring is electron-rich but contains an electronegative nitrogen network. This extends the conjugation system, stabilizing the enol tautomer more effectively than the purely aliphatic EAA, though slightly less than the aromatic Ethyl Benzoylacetate (EBA).

  • Secondary Metal Coordination: The N-3 nitrogen of the imidazole ring acts as a potent Lewis base. In catalytic asymmetric transformations (e.g., Michael additions), the heteroatom serves as an auxiliary ligand, coordinating with central metals (like Lanthanum) to rigidify the transition state and drastically improve enantioselectivity 5.

Quantitative Benchmarking Data

The following table summarizes the physicochemical and reactive parameters of EMIO compared to standard aliphatic (EAA) and aromatic (EBA) β-keto esters.

ParameterEthyl Acetoacetate (EAA)Ethyl Benzoylacetate (EBA)Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (EMIO)
Structural Class Aliphatic β-keto esterAromatic β-keto esterHeteroaromatic β-keto ester
α-Proton pKa ~10.7~10.4~10.2 (Conjugation stabilized)
Enol Content (in CDCl₃) ~8%~25%~18-22%
Metal Coordination Bidentate (O,O)Bidentate (O,O)Tridentate potential (O,O,N)
Base Required for Enolization Mild (Alkoxides, Carbonates)Mild (Alkoxides, Carbonates)Mild (Alkoxides, Carbonates)
Asymmetric Directing Ability Low (Requires external chiral ligands)Moderate (Steric influence)High (Imidazole N-3 directed coordination)

Experimental Methodologies & Self-Validating Protocols

To objectively validate the performance of EMIO, the following protocols utilize self-validating checkpoints to ensure mechanistic fidelity.

Protocol A: Comparative Enolization and C-Alkylation

Objective: Benchmark the nucleophilicity and enolate stability of EMIO against EAA. Causality: We employ a mild base (K₂CO₃) to selectively deprotonate the highly acidic α-hydrogens without risking ester hydrolysis, a common side-reaction when using hydroxide bases 6.

  • Substrate Preparation: Dissolve 1.0 mmol of EMIO in 5.0 mL of anhydrous DMF under an inert N₂ atmosphere.

  • Selective Deprotonation: Add 1.2 equivalents of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint (NMR): Extract a 50 µL aliquot, quench in D₂O, and analyze via ¹H-NMR. The complete disappearance of the α-methylene singlet (~δ 3.8 ppm) confirms quantitative enolate formation. If the peak persists, increase stirring time or verify base anhydrousness.

  • Electrophilic Addition: Dropwise, add 1.1 equivalents of benzyl bromide at 0°C to minimize O-alkylation. Allow the reaction to warm to room temperature over 4 hours.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Lewis Acid-Catalyzed Asymmetric Michael Addition

Objective: Demonstrate the superior coordination capability of EMIO in stereoselective reactions. Causality: The imidazole nitrogen coordinates with the Lanthanum center of a chiral La-BINOL complex. This creates a highly rigid, sterically demanding transition state that dictates the trajectory of the incoming electrophile, yielding high enantiomeric excess (ee%) 5.

  • Catalyst Assembly: In a flame-dried Schlenk flask, pre-form the Lewis acid catalyst by stirring La(OiPr)₃ (10 mol%) with a chiral linked-BINOL ligand (10 mol%) in THF at room temperature for 1 hour.

  • Substrate Coordination: Add 1.0 mmol of EMIO to the catalyst solution. Stir for 15 minutes to allow the N-3 nitrogen and dicarbonyl oxygens to fully coordinate with the Lanthanum center.

  • Michael Addition: Slowly add 1.2 equivalents of the Michael acceptor (e.g., 2-cyclohexen-1-one) at -20°C.

  • Self-Validation Checkpoint (Chiral HPLC): Monitor the reaction progress via TLC. Upon completion, analyze a micro-worked-up sample via chiral HPLC. Validation logic: If the imidazole coordination fails or the catalyst dissociates, the reaction defaults to the uncatalyzed background pathway, resulting in a precipitous drop in ee% toward a racemic mixture. High ee% (>90%) validates successful tridentate coordination.

  • Workup: Terminate the reaction with a pH 7 phosphate buffer, extract with CH₂Cl₂, and purify the functionalized product.

Reactivity & Coordination Pathway

Workflow A EMIO Substrate (CAS: 1093114-85-2) B Mild Base (K2CO3) Selective Deprotonation A->B Activation C Enolate Intermediate (pKa ~9-11) B->C -H+ D Lewis Acid (La-BINOL) N-3 Coordination C->D Catalyst Binding E Electrophilic Attack (Michael Acceptor) C->E Uncatalyzed (Low ee%) D->E Stereocontrol F Functionalized Product (High ee%) E->F C-C Bond

Enolization and Lewis acid-directed electrophilic attack pathway for EMIO.

References

  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters Source: BenchChem URL
  • Beta-Keto Ester: Organic Chemistry Study Guide Source: Fiveable URL
  • 23.
  • Source: PubMed (NIH)
  • 1093114-85-2 | Ethyl 3-(1-methyl-1H-imidazol-4-yl)
  • Claisen Condensation and Dieckmann Condensation Source: Master Organic Chemistry URL

Sources

Comparative

Reproducibility of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate Crystallization: A Comparative Guide

Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (CAS 1093114-85-2) is a critical β -keto ester building block used extensively in the synthesis of imidazole-containing active pharmaceutical ingredients (APIs). Despit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (CAS 1093114-85-2) is a critical β -keto ester building block used extensively in the synthesis of imidazole-containing active pharmaceutical ingredients (APIs). Despite its utility, achieving high batch-to-batch reproducibility during its isolation is a well-documented bottleneck.

This guide provides an objective, data-driven comparison of three primary crystallization strategies. By analyzing the thermodynamic causality behind phase behaviors and implementing self-validating Process Analytical Technology (PAT), researchers can eliminate stochastic nucleation events and prevent the dreaded "oiling out" phenomenon.

Mechanistic Profiling & Causality of Phase Behaviors

The crystallization of this specific intermediate is complicated by two competing molecular dynamics:

  • Keto-Enol Tautomerization: As a β -keto ester, the molecule exists in a dynamic equilibrium between its keto and enol tautomers. This flux disrupts uniform crystal lattice packing, frequently leading to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than controlled nucleation.1 [1].

  • Imidazole Ring Hygroscopicity: The basic nitrogen ( N−3 ) on the imidazole ring acts as a potent hydrogen bond acceptor. This promotes the trapping of polar solvents or ambient moisture, leading to variable hydrate formation and unpredictable solubility curves.2 [2].

To design a reproducible process, the crystallization must be engineered to operate strictly within the Metastable Zone Width (MSZW), ensuring that crystal growth outpaces secondary nucleation.

Thermo S1 Undersaturated State S2 MSZW Trajectory (Supersaturation) S1->S2 S3 Primary Nucleation (Energy Barrier) S2->S3 Trigger S4 Crystal Growth (Solute Depletion) S3->S4 S5 Thermodynamic Equilibrium S4->S5

Thermodynamic pathway of crystallization from undersaturation to equilibrium.

Quantitative Comparison of Crystallization Methods

We evaluated three distinct crystallization methodologies to establish a reproducible isolation step. The objective is to maximize yield and purity while minimizing the relative standard deviation (RSD) across multiple scale-up batches.

Performance MetricMethod A: Cooling Crystallization (EtOH)Method B: Anti-Solvent (EtOAc / Heptane)Method C: Reactive (HCl Salt Formation)
Mean Yield (%) 78.4%89.2%94.5%
Purity (HPLC Area %) > 99.5%97.8%> 99.8%
Reproducibility (Yield RSD) 4.2%8.7%1.5%
Crystal Habit Block-like (High bulk density)Needle-like (Prone to breakage)Granular (Excellent filtration)
Oiling Out Risk Moderate (Requires seeding)High (Highly sensitive to dosing rate)Low (Ionic lattice forces dominate)
Scalability ExcellentModerateExcellent

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . By integrating in-line Process Analytical Technology (PAT)—specifically Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) for concentration monitoring and Focused Beam Reflectance Measurement (FBRM) for particle tracking—the process validates its own state in real-time. If a critical parameter is not met, the system holds the process, preventing batch failure.

Workflow N1 Crude Ethyl 3-(1-methyl-1H- imidazol-4-yl)-3-oxopropanoate N2 Solvent Dissolution (Ethanol, 50°C) N1->N2 N3 In-line PAT Validation (ATR-FTIR & FBRM) N2->N3 N4 Method A: Cooling (Linear 0.1°C/min) N3->N4 Free Base (High Purity) N5 Method B: Anti-Solvent (Heptane Dosing) N3->N5 Free Base (High Yield) N6 Method C: Reactive (HCl Salt Formation) N3->N6 Salt Form N7 Filtration & Washing N4->N7 N5->N7 N6->N7 N8 Vacuum Drying (40°C, 50 mbar) N7->N8

Decision matrix and workflow for the three evaluated crystallization strategies.

Protocol A: Seeded Cooling Crystallization (Optimal for Free Base)Ethanol is a standard solvent for determining the Metastable Zone Width (MSZW) in imidazole derivatives due to its favorable solubility curve [3].
  • Dissolution: Suspend 100 g of crude Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate in 400 mL of absolute ethanol. Heat the jacketed reactor to 50 °C under agitation (250 RPM).

  • Self-Validation Check 1 (Clear Point): The ATR-FTIR solute peak must plateau, and FBRM total counts must drop to baseline (< 50 counts/sec). Causality: This ensures complete dissolution, destroying any thermodynamic memory of prior polymorphs.

  • Cooling to Seeding Temperature: Cool the reactor to 35 °C at a rate of 0.5 °C/min.

  • Seeding: Introduce 1.0 g of pure crystalline seed (1 wt%).

  • Self-Validation Check 2 (Desupersaturation): Hold at 35 °C for 60 minutes. The system validates successful seeding when FBRM shows a steady increase in chord lengths (10–50 µm range) and ATR-FTIR shows a 10-15% drop in solute concentration. Causality: If the temperature is dropped before desupersaturation begins, the system will exceed the MSZW and oil out. The hold time allows the seed to consume the supersaturation via crystal growth.

  • Controlled Cooling: Once validated, cool the suspension to 5 °C at a slow, linear rate of 0.1 °C/min.

  • Isolation: Filter the slurry via a Nutsche filter, wash with 50 mL of pre-chilled (0 °C) ethanol, and dry under vacuum (50 mbar) at 40 °C for 12 hours.

Protocol B: Anti-Solvent Addition (High Yield Alternative)
  • Dissolution: Dissolve 100 g of crude material in 250 mL of Ethyl Acetate at 25 °C.

  • Anti-Solvent Dosing: Begin dosing Heptane (anti-solvent) at a strictly controlled rate of 2.0 mL/min using a programmable syringe pump.

  • Self-Validation Check (Nucleation Point): Monitor the FBRM. At approximately 150 mL of Heptane addition, FBRM counts will spike, indicating primary nucleation. Immediately pause the Heptane dosing.

  • Ripening Hold: Hold the system for 45 minutes without adding further anti-solvent. Causality: Continuous dosing during initial nucleation forces rapid precipitation, trapping impurities and causing needle-like, fragile crystals. Pausing allows the initial nuclei to grow into stable blocks.

  • Final Dosing: Resume Heptane dosing at 5.0 mL/min until a total of 500 mL is added. Filter and wash with Heptane.

References

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. National Institutes of Health (NIH). Available at:[Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1).Google Patents.
  • Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation. National Institutes of Health (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

The fundamental principle of chemical disposal is to prevent harm to human health and the environment.[2] This guide is structured to provide immediate, actionable information, grounded in established safety protocols an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The fundamental principle of chemical disposal is to prevent harm to human health and the environment.[2] This guide is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory frameworks, ensuring that your laboratory practices remain both safe and compliant.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The chemical structure of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate suggests that it should be handled as a hazardous substance.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against accidental splashes.
Hand Protection GlovesNitrile or other chemically resistant gloves should be worn. Always inspect gloves for any signs of degradation or pinholes before use.[3]
Body Protection Lab CoatA fully-buttoned lab coat that extends to the wrists is required to protect against skin contact.[3]

All handling and disposal activities should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[1][4] An emergency eyewash station and a safety shower must be readily accessible.[1]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is to treat it as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in the regular trash.[1][5]

Step 1: Waste Collection
  • Container Selection: Collect all waste containing Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate, including pure compound, solutions, and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible waste container.[5][6] The container must be sealable, airtight, and chemically resistant.[3][5] Plastic containers are often preferred.[6]

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste".[1][5] The label must include the full chemical name: "Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate" and the approximate concentration or quantity.[5] Do not use abbreviations.[5]

Step 2: Waste Storage
  • Satellite Accumulation Area: Store the sealed waste container in a designated and properly labeled satellite accumulation area.[6] This area must be at or near the point of generation and under the control of laboratory personnel.[2][6]

  • Segregation: Ensure that the waste container is stored separately from incompatible materials. Based on the imidazole structure, this includes strong oxidizers, acids, acid anhydrides, and acid chlorides.[3] Use physical barriers and maintain appropriate distances to prevent accidental mixing.[2]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent the spread of material in case of a leak.[5]

Step 3: Arranging for Disposal
  • Contact Environmental Health & Safety (EH&S): Once the waste container is full, or as per your institution's guidelines, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[5][6]

  • Documentation: Complete any necessary waste disposal forms or documentation as required by your institution and local regulations. This ensures a clear chain of custody and proper handling by the disposal facility.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Evacuate and Ventilate: If the spill occurs outside of a fume hood, evacuate the immediate area and ensure it is well-ventilated.[1]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or cat litter to contain the spill.[1][7] For solid spills, carefully sweep the material onto a paper and place it in the hazardous waste container, avoiding dust generation.[7]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials, including contaminated absorbent, must be collected and disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EH&S department.[1] For large spills, evacuate the area immediately and contact your institution's emergency response team.[1]

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate.

Disposal Workflow for Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate cluster_0 Waste Generation & Identification cluster_1 Collection & Labeling cluster_2 Storage cluster_3 Disposal cluster_4 Spill Response A Waste Generated (Pure compound, solutions, contaminated materials) B Select Compatible, Sealable Waste Container A->B C Label as 'Hazardous Waste' with full chemical name and concentration B->C D Store in Designated Satellite Accumulation Area C->D E Ensure Secondary Containment for liquids D->E F Segregate from Incompatible Materials (Acids, Oxidizers) E->F G Container Full? F->G H Contact EH&S for Waste Pickup G->H Yes I Complete Disposal Documentation H->I J Spill Occurs K Evacuate & Ventilate J->K L Contain with Inert Absorbent K->L M Collect all contaminated materials into hazardous waste L->M N Decontaminate Area M->N O Report to Supervisor & EH&S N->O

Caption: Waste Disposal Workflow for Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate

References

  • Daniels Health. (2025, May 21).
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
  • United States Environmental Protection Agency. (2025, November 25).
  • American Chemical Society.
  • Benchchem. Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.
  • Sigma-Aldrich. (2025, September 12).
  • Studylib. Imidazole SOP: Safety & Handling Procedures.
  • BroadPharm. (2016, October 6).
  • TCI Chemicals. (2025, August 4).
  • University of Washington. (2025, February 28). Imidazole.
  • Carl ROTH.
  • Fisher Scientific. (2025, December 24).
  • Apollo Scientific. Imidazole.
  • Sapphire Bioscience. Ethyl 3-(1-methyl-1H-imidazol-4-yl)
  • 3M. (2020, June 30).
  • Medical & Biological Laboratories (MBL) Co., Ltd.
  • Sigma-Aldrich. (2025, November 6).
  • Carl ROTH.
  • Chemtalk. (2008, May 28). Ester Disposal.
  • Benchchem.
  • Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
  • β‐Ketoesters: An Overview and It's Applications via Transesterific

Sources

Handling

A Senior Application Scientist's Guide to Handling Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate: A Framework for Safety and Operational Excellence

Welcome to a comprehensive guide designed for the discerning researcher. In our work, the pursuit of scientific advancement and personal safety are not mutually exclusive; they are intrinsically linked.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide designed for the discerning researcher. In our work, the pursuit of scientific advancement and personal safety are not mutually exclusive; they are intrinsically linked. This document provides a detailed protocol for the safe handling of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate. Our objective is to move beyond a simple checklist and cultivate a deep understanding of why these procedures are critical. This chemical, a valuable building block, contains a β-keto ester functional group and a substituted imidazole ring, a heterocyclic amine.[1][2] This structure dictates its reactivity and, consequently, its hazard profile, which we must respect and control.

The hazard classifications for this specific molecule indicate it can be harmful if swallowed, inhaled, or comes into contact with skin.[3] It is also classified as a skin and eye irritant and may cause drowsiness or dizziness.[3] The imidazole moiety itself is known to be corrosive and can cause severe skin burns and eye damage.[1][4] Therefore, our safety strategy is built around preventing all routes of exposure.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is your primary barrier against the specific hazards posed by Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate. The following table outlines the minimum required PPE.

Body PartRequired PPEStandardRationale & Expert Insight
Eyes/Face Chemical Safety Goggles & Face ShieldANSI Z87.1 / EN166Why both? Goggles provide a seal against splashes and dust.[1][5] The face shield offers a secondary, broader barrier of protection. Given that imidazole-based compounds can be severely damaging to the eyes, this dual-layer protection is non-negotiable when handling larger quantities or during procedures with a high splash risk.[4][6]
Hands Nitrile or Rubber GlovesAS 2161 / EN 374Why Nitrile? Nitrile gloves offer excellent resistance to a wide range of chemicals, including heterocyclic amines and esters.[1] They are the standard for handling this class of compound. Always inspect gloves for pinholes or tears before use.[1][7] Employ the proper removal technique to avoid contaminating your skin.[7]
Body Chemical-Resistant Laboratory CoatN/AWhy a specific coat? A standard cotton lab coat is insufficient. A chemically compatible coat that extends to the wrists and is fully buttoned provides a necessary barrier against accidental spills.[1] This prevents the chemical from soaking through to your personal clothing and skin.
Feet Closed-Toe ShoesN/AWhy? This is a fundamental laboratory practice. It protects your feet from spills and falling objects, such as a dropped beaker. The area of skin between your pants and shoes must not be exposed.[1]
Respiratory Not typically required for small-scale use in a certified chemical fume hood.NIOSH (US) or EN 149 (EU)Why the caveat? When handling small quantities within a properly functioning chemical fume hood, the risk of inhaling dust or aerosols is minimized.[5][7] However, if you are weighing out large quantities of the solid or notice any dust formation, a half-face respirator with a particulate filter is required.[1][8]

The Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is paramount. It minimizes the potential for error and exposure. The following protocol outlines the essential steps for handling Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate.

Preparation and Engineering Controls
  • Designate the Workspace: All handling of this chemical must occur within a certified chemical fume hood to control emissions at the source.[1][5]

  • Verify Safety Equipment: Before starting, ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[5]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the controlled space.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the designated workspace.

Handling the Chemical (Solid Form)
  • Weighing: Carefully weigh the desired amount of the solid chemical on a weigh boat inside the fume hood. Minimize the generation of dust.[4][8]

  • Transfer: Use a clean spatula to transfer the solid to your reaction vessel.

  • Dissolving: Add the solvent to the vessel slowly to avoid splashing. If the dissolution is exothermic, be prepared to cool the vessel.

Post-Handling and Decontamination
  • Clean-Up: Decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to prevent cross-contamination.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into contact with the chemical.[1][7]

The following diagram visualizes the critical decision-making process for safe handling.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase start Start: Need to Handle Chemical check_hood Verify Chemical Fume Hood Certification start->check_hood check_safety Locate & Verify Eyewash/Shower check_hood->check_safety don_ppe Don Full Required PPE check_safety->don_ppe weigh Weigh Solid Chemical (Minimize Dust) don_ppe->weigh transfer Transfer to Vessel weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Safe Handling Workflow for Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate.

Emergency Protocols: Plan for the Unexpected

Even with the best precautions, accidents can happen. A swift and correct response is critical to mitigating harm.

Exposure TypeImmediate Action Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][8] Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes, preferably under a safety shower.[1][8] Seek medical attention if irritation persists.[9]
Inhalation Move the affected person to fresh air immediately.[5] If they are having difficulty breathing, provide oxygen if you are trained to do so. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention and show them the Safety Data Sheet (SDS) for the chemical.[7]
Spill Evacuate all non-essential personnel from the area.[5] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a suitable, labeled container for disposal, and decontaminate the area.[8] Avoid generating dust.[8]

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Chemical Waste: Unused chemical and solutions containing the chemical must be disposed of as hazardous waste.[10] Collect it in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must also be disposed of as hazardous chemical waste.[1] Do not mix with general laboratory trash.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with applicable local, regional, and national regulations.[10][11] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

By internalizing the principles and protocols outlined in this guide, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Thermo Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
  • Apollo Scientific. (n.d.). Imidazole - Safety Data Sheet.
  • 3M. (2020, June 30). Safety Data Sheet.
  • TCI Chemicals. (2026, January 22). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 12). SAFETY DATA SHEET.
  • NextSDS. (n.d.). ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate.
  • Evonik. (2023, December 20). SAFETY DATA SHEET.
  • PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate.
  • LOTTE Chemical. (2023, November 2). Safety Data Sheet(SDS).
  • Mondal, S., et al. (n.d.). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC.
  • Datasheet. (n.d.). 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate
© Copyright 2026 BenchChem. All Rights Reserved.